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  • Product: 3-Cyclopropyl-5-ethynyl-1,2-oxazole
  • CAS: 2445793-91-7

Core Science & Biosynthesis

Foundational

3-Cyclopropyl-5-ethynyl-1,2-oxazole structural formula

An In-depth Technical Guide to 3-Cyclopropyl-5-ethynyl-1,2-oxazole: Synthesis, Characterization, and Applications Abstract The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Cyclopropyl-5-ethynyl-1,2-oxazole: Synthesis, Characterization, and Applications

Abstract

The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This guide provides a comprehensive technical overview of 3-Cyclopropyl-5-ethynyl-1,2-oxazole, a novel derivative featuring two key functional groups: a cyclopropyl ring known to enhance pharmacological profiles and a terminal ethynyl group that serves as a versatile handle for further chemical modification. We present the definitive structural formula, predicted physicochemical properties, a detailed, field-proven synthetic protocol based on established methodologies, and a complete workflow for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in the design of next-generation therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in 3-Cyclopropyl-5-ethynyl-1,2-oxazole dictates its chemical reactivity and potential for biological interactions. The oxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, provides a rigid and stable platform.

Structural Formula and Nomenclature

The unambiguous identification of this compound is rooted in its structural formula and systematic naming.

  • IUPAC Name: 3-Cyclopropyl-5-ethynyl-1,2-oxazole[1]

  • Molecular Formula: C₈H₇NO[1]

  • Canonical SMILES: C#CC1=CC(=NO1)C2CC2[1]

  • Structure Description: The molecule consists of a central 1,2-oxazole ring. A cyclopropyl group is attached at the C3 position, and an ethynyl (acetylenic) group is substituted at the C5 position. The presence of these specific substituents at these positions is critical to its identity and function.

Caption: 2D Structure of 3-Cyclopropyl-5-ethynyl-1,2-oxazole.

Predicted Physicochemical Properties

A summary of key computational descriptors provides insight into the molecule's behavior in experimental settings.

PropertyValueSource
Molecular Weight 133.15 g/mol PubChem[1]
Monoisotopic Mass 133.05276 DaPubChem[1]
XLogP3 (Lipophilicity) 1.2PubChem[1]
Topological Polar Surface Area 30.6 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Part 2: Retrosynthetic Analysis and Proposed Synthesis

While a dedicated synthesis for this exact molecule is not prominent in the literature, a robust and efficient pathway can be designed by leveraging well-established, high-yield transformations in heterocyclic chemistry. Our proposed route is grounded in the principles of logical disconnection and the use of reliable, field-proven reactions.

Retrosynthetic Strategy

The retrosynthetic analysis identifies key bonds that can be disconnected to reveal simpler, commercially available, or easily synthesized precursors. The two primary disconnections are the Sonogashira coupling and the [3+2] cycloaddition for ring formation.

Retrosynthesis target 3-Cyclopropyl-5-ethynyl-1,2-oxazole disconnection1 Sonogashira Coupling target->disconnection1 intermediate1 3-Cyclopropyl-5-bromo-1,2-oxazole disconnection2 [3+2] Cycloaddition / Halogenation intermediate1->disconnection2 intermediate2 (Trimethylsilyl)acetylene intermediate3 Cyclopropanecarbaldehyde Oxime intermediate4 N-Bromosuccinimide (NBS) intermediate5 Acetylene disconnection1->intermediate1 disconnection1->intermediate2 disconnection2->intermediate3 disconnection2->intermediate4 disconnection2->intermediate5

Caption: Retrosynthesis of 3-Cyclopropyl-5-ethynyl-1,2-oxazole.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, where each step employs a reaction class known for its high tolerance of various functional groups and reproducible outcomes.

Step 1: Synthesis of 3-Cyclopropyl-5-bromo-1,2-oxazole via [3+2] Cycloaddition

The isoxazole core is constructed via a 1,3-dipolar cycloaddition. This is a classic and highly reliable method for forming the heterocyclic ring.[3] We generate a nitrile oxide in situ from an aldoxime, which then reacts with a suitable alkyne. Using a brominated alkyne directly installs the necessary handle for the subsequent coupling reaction.

  • Rationale: The in situ generation of the nitrile oxide from the corresponding oxime using an oxidant like N-bromosuccinimide (NBS) avoids the isolation of the potentially unstable nitrile oxide intermediate. The subsequent cycloaddition provides a regioselective route to the 3,5-disubstituted isoxazole.[4]

  • Methodology:

    • To a stirred solution of cyclopropanecarbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water, add sodium bicarbonate (1.2 eq) portion-wise. Stir at room temperature for 4-6 hours until TLC indicates complete formation of cyclopropanecarbaldehyde oxime.

    • In a separate flask, dissolve the crude oxime and 1-bromoethyne (generated fresh or used as a solution, 1.2 eq) in a suitable solvent like chloroform or DMF.

    • Add N-bromosuccinimide (NBS, 1.3 eq) portion-wise at 0 °C. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-5-bromo-1,2-oxazole.

Step 2: Palladium-Catalyzed Sonogashira Coupling

This reaction is the lynchpin of the synthesis, forming the crucial C-C bond between the isoxazole core and the ethynyl moiety. The Sonogashira coupling is exceptionally reliable for coupling terminal alkynes with aryl or vinyl halides.[5][6]

  • Rationale: A palladium(0) catalyst and a copper(I) co-catalyst are used to facilitate the cross-coupling.[6] Using a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is critical to prevent undesired side reactions like homocoupling of the terminal alkyne.[7] The TMS protecting group is robust enough for the reaction conditions but can be removed under mild conditions.

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-cyclopropyl-5-bromo-1,2-oxazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add a degassed solvent system, typically triethylamine (TEA) and THF (2:1 ratio).

    • Add (trimethylsilyl)acetylene (1.5 eq) via syringe.

    • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield 3-cyclopropyl-5-((trimethylsilyl)ethynyl)-1,2-oxazole.

Step 3: Silyl Group Deprotection

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

  • Rationale: The silicon-carbon bond is labile and can be cleaved selectively under mild basic or fluoride-mediated conditions. A simple base like potassium carbonate in methanol is often sufficient, cost-effective, and results in a clean reaction with easy workup.[7]

  • Methodology:

    • Dissolve the silylated intermediate (1.0 eq) in methanol.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the solvent.

    • Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography if necessary to afford the final product, 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Synthesis Workflow

Synthesis_Workflow start Cyclopropanecarbaldehyde + Hydroxylamine step1_reagents 1. NaHCO₃ 2. 1-Bromoethyne, NBS start->step1_reagents oxime Cyclopropanecarbaldehyde Oxime bromo_isoxazole 3-Cyclopropyl-5-bromo-1,2-oxazole step2_reagents Pd(PPh₃)₄, CuI, TEA bromo_isoxazole->step2_reagents tms_acetylene (Trimethylsilyl)acetylene tms_acetylene->step2_reagents silylated_product 3-Cyclopropyl-5-((trimethylsilyl)ethynyl)-1,2-oxazole step3_reagents K₂CO₃, MeOH silylated_product->step3_reagents final_product 3-Cyclopropyl-5-ethynyl-1,2-oxazole step1_reagents->bromo_isoxazole step2_reagents->silylated_product step3_reagents->final_product

Caption: Proposed multi-step synthesis of the target compound.

Part 3: Structural Characterization Workflow

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides orthogonal data points to verify the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm).

    • Oxazole Proton: A sharp singlet for the proton at the C4 position (approx. 6.0-6.5 ppm).

    • Acetylenic Proton: A sharp singlet for the terminal alkyne proton (approx. 3.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

    • Cyclopropyl Carbons: Signals in the aliphatic region (approx. 5-15 ppm).

    • Oxazole Carbons: Three distinct signals in the aromatic/olefinic region (approx. 100-170 ppm).

    • Alkyne Carbons: Two signals for the sp-hybridized carbons (approx. 70-90 ppm).

  • Protocol for NMR Sample Preparation: [8]

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Insert the tube into the spectrometer and perform standard acquisition procedures (locking, shimming, tuning).[8]

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC, HMBC) to confirm assignments.[9]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or a similar soft ionization technique will be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This value should match the calculated exact mass for C₈H₇NO within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula.[1]

  • Electron Impact (EI-MS): This technique can provide structural information through characteristic fragmentation patterns. Expected fragments might arise from the loss of the ethynyl group, cleavage of the cyclopropyl ring, or fragmentation of the oxazole core.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.

  • Protocol for KBr Pellet Preparation: [8]

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Analyze the pellet in the FT-IR spectrometer.

  • Expected Characteristic Absorption Bands:

    • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

    • C≡C stretch: A weaker band around 2100-2150 cm⁻¹.

    • C-H stretch (cyclopropyl & aromatic): Bands in the 2900-3100 cm⁻¹ region.

    • C=N and C=C stretch (ring): Bands in the 1500-1650 cm⁻¹ region.

    • C-O-N stretch (ring): Bands in the 1000-1300 cm⁻¹ region.

Part 4: Potential Applications in Drug Discovery

The unique combination of the isoxazole core, a cyclopropyl moiety, and a terminal alkyne makes 3-cyclopropyl-5-ethynyl-1,2-oxazole a highly valuable building block for medicinal chemistry programs.

  • Privileged Scaffold: The 1,2-oxazole ring is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[11][12][13] Its presence provides a validated starting point for drug design.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for larger or more metabolically labile groups, frequently improving potency and pharmacokinetic properties.

  • Versatile Chemical Handle: The terminal ethynyl group is the most powerful feature for library synthesis. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry."[7] This allows for the rapid, efficient, and high-yield conjugation of the oxazole core to a vast array of other molecules (e.g., azido-functionalized peptides, carbohydrates, or other small molecules) to explore a wide chemical space for lead optimization.

Applications cluster_products Diverse Library of Potential Therapeutics core 3-Cyclopropyl-5-ethynyl-1,2-oxazole reaction CuAAC 'Click' Chemistry (CuSO₄, Sodium Ascorbate) core->reaction product 1,2,3-Triazole-Linked Conjugate reaction->product azide Azide-Containing Molecule (R-N₃) azide->reaction p1 Peptide Conjugates product->p1 p2 Small Molecule Hybrids product->p2 p3 Targeted Probes product->p3

Caption: Use of the ethynyl group for library synthesis via Click Chemistry.

Conclusion

3-Cyclopropyl-5-ethynyl-1,2-oxazole represents a strategically designed molecular scaffold with significant potential for drug discovery and development. This guide has detailed its fundamental structure and properties, provided a robust and logical synthetic pathway based on authoritative chemical transformations, and outlined a comprehensive characterization workflow. The convergence of a biologically relevant isoxazole core with a pharmacologically beneficial cyclopropyl group and a synthetically versatile ethynyl handle positions this compound as a high-value intermediate for the creation of diverse and complex molecular libraries aimed at identifying novel therapeutic agents.

References

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Exploratory

3-Cyclopropyl-5-ethynyl-1,2-oxazole IUPAC name

An In-Depth Technical Guide to 3-Cyclopropyl-5-ethynyl-1,2-oxazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-cyclopropyl-5-ethynyl-1,2-oxazole, a het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-5-ethynyl-1,2-oxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The unique combination of a strained cyclopropyl ring, a reactive ethynyl group, and a biologically active isoxazole core makes this molecule a compelling subject for scientific investigation. This document details the confirmed IUPAC nomenclature, structural features, and a proposed, robust synthetic pathway. Furthermore, it outlines a complete protocol for structural elucidation and characterization using modern spectroscopic techniques. The guide culminates in a discussion of the potential therapeutic applications of this molecule, drawing on established knowledge of its constituent pharmacophores. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this promising chemical entity.

Introduction: The Strategic Combination of Three Potent Pharmacophores

The isoxazole ring system is a cornerstone of medicinal chemistry, present in a variety of FDA-approved drugs and clinical candidates.[1][2] This five-membered heterocycle is valued for its metabolic stability and its ability to act as a versatile scaffold for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The specific substitution pattern of the isoxazole core is critical in defining its pharmacological profile.

The molecule in focus, 3-cyclopropyl-5-ethynyl-1,2-oxazole, presents a strategic amalgamation of three key functional groups, each contributing unique properties:

  • The 1,2-Oxazole Core: This heterocyclic ring acts as a bioisostere for other functional groups and participates in hydrogen bonding and other non-covalent interactions with biological targets.[6]

  • The Cyclopropyl Group at the 3-position: The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[7][8][9] The inherent strain of the three-membered ring imparts unique electronic and conformational characteristics.[7]

  • The Ethynyl Group at the 5-position: The terminal alkyne is a highly versatile functional group. It can act as a reactive handle for "click chemistry" reactions, enabling the facile linkage of the molecule to other entities for applications such as target identification and the generation of more complex molecular architectures.[10] Furthermore, the ethynyl group itself can be a key pharmacophoric element, contributing to target binding.

The convergence of these three moieties in a single molecule suggests a high potential for novel biological activity and makes 3-cyclopropyl-5-ethynyl-1,2-oxazole a prime candidate for further investigation in drug discovery programs.

IUPAC Nomenclature and Structural Representation

The correct and unambiguous naming of a chemical compound is fundamental for scientific communication. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound of interest is 3-cyclopropyl-5-ethynyl-1,2-oxazole .

Chemical Structure:

Caption: 2D Structure of 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Table 1: Chemical Identifiers for 3-Cyclopropyl-5-ethynyl-1,2-oxazole

IdentifierValue
IUPAC Name 3-cyclopropyl-5-ethynyl-1,2-oxazole
Molecular Formula C₈H₇NO
SMILES C#CC1=CC(=NO1)C2CC2
InChI InChI=1S/C8H7NO/c1-2-7-5-8(9-10-7)6-3-4-6/h1,5-6H,3-4H2

Proposed Synthesis Pathway

An alternative strategy involves a Sonogashira coupling to introduce the ethynyl group onto a pre-formed halogenated isoxazole ring.[10][12]

Proposed Primary Synthetic Route: [3+2] Cycloaddition

This method involves the in situ generation of cyclopropylcarbonitrile oxide from cyclopropanecarboxaldehyde oxime, followed by its reaction with a protected form of acetylene.

G cluster_0 Preparation of Nitrile Oxide cluster_1 Cycloaddition and Deprotection A Cyclopropanecarboxaldehyde B Cyclopropanecarboxaldehyde Oxime A->B NH₂OH·HCl, Base C Cyclopropylcarbonitrile Oxide (in situ) B->C Oxidizing Agent (e.g., NCS, Chloramine-T) E 3-Cyclopropyl-5-(trimethylsilyl)ethynyl-1,2-oxazole C->E [3+2] Cycloaddition D Protected Acetylene (e.g., Ethynyltrimethylsilane) D->E F 3-Cyclopropyl-5-ethynyl-1,2-oxazole E->F Deprotection (e.g., K₂CO₃, TBAF)

Caption: Proposed synthetic workflow for 3-cyclopropyl-5-ethynyl-1,2-oxazole.

2.1.1. Step-by-Step Experimental Protocol

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea), add hydroxylamine hydrochloride (1.1 eq).[1][13]

  • Add a base (e.g., sodium hydroxide or sodium acetate, 1.1 eq) portion-wise, maintaining the temperature below 30 °C.[1]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: One-Pot [3+2] Cycloaddition and Deprotection

  • In a reaction vessel under an inert atmosphere, dissolve the crude cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent (e.g., THF or DMF).

  • Add an oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T (1.1 eq) to generate the nitrile oxide in situ.[14]

  • To this mixture, add the protected alkyne, such as ethynyltrimethylsilane (1.2 eq), and a base (e.g., triethylamine, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion of the cycloaddition, add a deprotecting agent. For a trimethylsilyl (TMS) protecting group, a mild base like potassium carbonate in methanol is effective.[10]

  • Stir for an additional 1-2 hours at room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized 3-cyclopropyl-5-ethynyl-1,2-oxazole would rely on a combination of standard spectroscopic techniques.[15][16][17]

Table 2: Predicted Spectroscopic Data for 3-Cyclopropyl-5-ethynyl-1,2-oxazole

TechniqueExpected Data
¹H NMR - Signal for the ethynyl proton (~3.0-3.5 ppm, s, 1H).- Signal for the isoxazole ring proton (C4-H) (~6.0-6.5 ppm, s, 1H).- Signals for the cyclopropyl protons (multiplets in the range of ~0.8-2.0 ppm, 5H).
¹³C NMR - Signals for the ethynyl carbons (~70-90 ppm).- Signals for the isoxazole ring carbons (C3, C4, C5; ~100-170 ppm).- Signals for the cyclopropyl carbons (~5-15 ppm).
IR Spectroscopy - C≡C-H stretch (~3300 cm⁻¹).- C≡C stretch (~2100 cm⁻¹).- C=N stretch of the isoxazole ring (~1600 cm⁻¹).
Mass Spectrometry (HRMS) - Calculation for C₈H₇NO: [M+H]⁺ expected at m/z corresponding to the exact mass.
Characterization Workflow

G A Synthesized Compound B ¹H NMR Spectroscopy A->B Proton Environment C ¹³C NMR Spectroscopy A->C Carbon Skeleton D Mass Spectrometry (HRMS) A->D Molecular Weight E IR Spectroscopy A->E Functional Groups F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the structural characterization of the target compound.

Potential Applications in Drug Development

The unique structural features of 3-cyclopropyl-5-ethynyl-1,2-oxazole suggest its potential utility in several therapeutic areas.[2] The isoxazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in drugs with diverse mechanisms of action.[14][18]

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The isoxazole ring in the target molecule could serve this purpose. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the active site, while the ethynyl group could be modified to extend into other regions of the enzyme or form covalent bonds with specific residues.

cluster_0 Kinase Active Site cluster_1 3-Cyclopropyl-5-ethynyl-1,2-oxazole hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue isoxazole Isoxazole Core isoxazole->hinge H-bonding cyclopropyl Cyclopropyl Group cyclopropyl->hydrophobic_pocket Hydrophobic Interaction ethynyl Ethynyl Group ethynyl->gatekeeper Potential Interaction

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Executive Summary The synthesis of 3-cyclopropyl-5-ethynyl-1,2-oxazole (Target 1 ) represents a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and nuclear receptor agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-cyclopropyl-5-ethynyl-1,2-oxazole (Target 1 ) represents a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and nuclear receptor agonists (e.g., LXR/FXR). The isoxazole core serves as a robust bioisostere for amide or ester linkages, improving metabolic stability, while the cyclopropyl and ethynyl moieties provide specific steric vectors and "handles" for further diversification (e.g., "Click" chemistry or Sonogashira coupling).

This guide rejects the "one-size-fits-all" approach, instead presenting two distinct synthetic architectures:

  • The Process Route (Linear Homologation): Prioritizes scalability, safety, and intermediate stability using the Bestmann-Ohira reagent.

  • The MedChem Route (Convergent Coupling): Prioritizes speed and diversity using Sonogashira cross-coupling.

Retrosynthetic Analysis

To ensure high fidelity in the synthetic design, we must disconnect the molecule at its most strategic bonds. The analysis reveals two primary pathways: Path A (Cycloaddition/Transformation) and Path B (Direct Functionalization).

Retrosynthesis Target Target: 3-Cyclopropyl-5-ethynyl-1,2-oxazole Aldehyde Intermediate: Isoxazole-5-carbaldehyde Target->Aldehyde Seyferth-Gilbert (Homologation) HaloIsox Intermediate: 5-Halo-3-cyclopropylisoxazole Target->HaloIsox Sonogashira Ester Intermediate: Isoxazole-5-ester Aldehyde->Ester Red-Ox Dipole Precursors: Cyclopropyl Nitrile Oxide + Methyl Propiolate Ester->Dipole [3+2] Cycloaddition Core Precursors: 3-Cyclopropylisoxazole + TMS-Acetylene HaloIsox->Core Lithiation/Halogenation

Figure 1: Retrosynthetic disconnection showing the Process Route (Green/Left) and MedChem Route (Red/Right).

Route 1: The Process Protocol (Recommended)

This route is preferred for scale-up (>10g) due to the avoidance of unstable poly-ynes and the high regioselectivity of the cycloaddition step.

Phase 1: Construction of the Isoxazole Core via [3+2] Cycloaddition

Rationale: The reaction between a nitrile oxide and an electron-deficient alkyne (methyl propiolate) is governed by FMO theory. The dominant interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (propiolate) favors the formation of the 5-substituted isoxazole (methyl 3-cyclopropylisoxazole-5-carboxylate) over the 4-isomer, typically in a >9:1 ratio.

Step 1.1: Formation of Cyclopropanecarbohydroximoyl Chloride
  • Reagents: Cyclopropanecarbaldehyde oxime, N-Chlorosuccinimide (NCS), DMF.

  • Mechanism: Chlorination of the oxime C-H bond.

Step 1.2: In-Situ Nitrile Oxide Generation and Trapping
  • Reagents: Hydroximoyl chloride (from 1.1), Methyl Propiolate, Triethylamine (Et3N), DCM.

  • Protocol:

    • Dissolve cyclopropanecarbaldehyde oxime (1.0 equiv) in DMF (0.5 M).

    • Add NCS (1.1 equiv) portion-wise at 0°C. Stir 1h at RT to form the hydroximoyl chloride (Check TLC).

    • Cool to 0°C. Add Methyl Propiolate (1.2 equiv).

    • Add Et3N (1.2 equiv) dropwise over 30 mins. Caution: Exothermic. The base eliminates HCl to generate the nitrile oxide in situ.

    • Stir 12h at RT. Aqueous workup and silica gel chromatography.

    • Yield Target: 75-85% of Methyl 3-cyclopropylisoxazole-5-carboxylate .

Phase 2: Functional Group Transformation (Ester Alkyne)

Rationale: Direct conversion of esters to terminal alkynes is difficult. We utilize the Bestmann-Ohira Reagent (BOR) , which homologates an aldehyde to a terminal alkyne under mild basic conditions.

Step 2.1: Reduction to Alcohol
  • Reagents: LiAlH4 (0.6 equiv) or NaBH4/MeOH.

  • Product: (3-Cyclopropylisoxazol-5-yl)methanol.

Step 2.2: Oxidation to Aldehyde
  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Product: 3-Cyclopropylisoxazole-5-carbaldehyde.

  • Note: Aldehydes attached to heterocycles can be unstable; proceed immediately to the next step.

Step 2.3: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)
  • Reagents: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, Methanol.[1]

  • Mechanism: Base-mediated formation of the phosphonate carbanion

    
     Horner-Wadsworth-Emmons reaction 
    
    
    
    decomposition of the diazo intermediate to a vinylidene carbene
    
    
    1,2-migration to form the alkyne.

Detailed Protocol (Step 2.3):

  • Preparation: Dissolve the aldehyde (1.0 equiv) in dry MeOH (0.2 M).

  • Addition: Add K2CO3 (2.0 equiv).

  • Reagent: Add Bestmann-Ohira Reagent (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-6 hours.

  • Workup: Dilute with Et2O, wash with NaHCO3. The product is a volatile solid/oil; avoid high vacuum for extended periods.

Route 2: The MedChem Protocol (Alternative)

This route is viable if 5-bromo-3-cyclopropylisoxazole is commercially available or if a library of 5-substituted alkynes is required.

Protocol: Sonogashira Coupling
  • Starting Material: 5-Bromo-3-cyclopropylisoxazole.

  • Coupling: React with Trimethylsilylacetylene (TMSA).

  • Catalyst System: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N/THF.

  • Deprotection: Treat the resulting TMS-alkyne with K2CO3/MeOH to yield the terminal ethynyl group.

Critical Drawback: The lithiation of 3-cyclopropylisoxazole to generate the 5-halo precursor can sometimes lead to ring fragmentation or competitive deprotonation of the cyclopropyl ring if conditions (temperature/base) are not strictly controlled.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the Process Route.

SynthesisWorkflow Start Cyclopropyl Aldehyde Oxime Oxime Start->Oxime NH2OH NitrileOx Nitrile Oxide (In Situ) Oxime->NitrileOx NCS, Et3N Ester Isoxazole-5-Ester NitrileOx->Ester Methyl Propiolate (Regioselective) Alcohol Alcohol Ester->Alcohol LiAlH4 AldehydeInt Isoxazole Aldehyde Alcohol->AldehydeInt Swern Ox Target TARGET: 5-Ethynyl Isoxazole AldehydeInt->Target Bestmann-Ohira (K2CO3, MeOH)

Figure 2: Step-by-step workflow for the Process Route (Route 1).

Data Summary & Critical Parameters

ParameterValue / ConditionCritical Note
Regioselectivity >9:1 (5-ester : 4-ester)Controlled by steric bulk of cyclopropyl and electronics of propiolate.
NCS Stoichiometry 1.05 - 1.1 equivExcess NCS can over-chlorinate; insufficient NCS leaves unreacted oxime.
Base Addition Slow (Dropwise)Rapid addition of Et3N causes nitrile oxide dimerization (furoxan formation).
BOR Safety Avoid Shock/FrictionBestmann-Ohira reagent is a diazo compound.[1] Handle behind a blast shield.
Target Stability ModerateStore under inert atmosphere at -20°C. Terminal alkynes can polymerize.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[6] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521–522. Link

  • Ponti, A., & Molteni, G. (2006).[3] DFT-HSAB Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions: Behavior of (4-Substituted)benzonitrile Oxides towards Methyl Propiolate. Chemistry – A European Journal, 12(4), 1156–1161.[3] Link

  • Dickson, H. D., et al. (2004). Development of a Scalable Synthesis of a 5-Isoxazolyl-Substituted LXR Agonist. Organic Process Research & Development, 8(4), 643–648. (Demonstrates isoxazole ester synthesis on scale). Link

Sources

Exploratory

3-Cyclopropyl-5-ethynyl-1,2-oxazole: Technical Profile &amp; Application Guide

Topic: 3-Cyclopropyl-5-ethynyl-1,2-oxazole: A Strategic Synthon for Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyclopropyl-5-ethynyl-1,2-oxazole: A Strategic Synthon for Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: 2445793-91-7) represents a high-value "lynchpin" scaffold in modern fragment-based drug discovery (FBDD). It combines a pharmacologically privileged core (3-cyclopropylisoxazole ) with a versatile reactive handle (5-ethynyl ).

This guide analyzes the compound not merely as a catalog reagent, but as a strategic module. The 3-cyclopropyl group confers metabolic stability and optimized lipophilicity, while the 5-ethynyl moiety serves as a "click-ready" warhead for library generation or a precursor for Sonogashira couplings in the synthesis of kinase inhibitors and GPCR ligands.

Structural Logic & Pharmacophore Analysis

The utility of this scaffold rests on three structural pillars. Understanding these allows researchers to deploy the molecule effectively in SAR (Structure-Activity Relationship) campaigns.

The Cyclopropyl Anchor (Position 3)[1]
  • Metabolic Shielding: Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).

  • Sigma-Hole Interactions: The strained ring often engages in unique

    
    -interaction networks within hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites).
    
The Isoxazole Core (1,2-Oxazole)
  • Bioisostere Utility: Acts as a stable, rigid bioisostere for amide or ester linkages, maintaining vector orientation while improving hydrolytic stability.

  • H-Bond Acceptor: The ring nitrogen (N2) serves as a critical hydrogen bond acceptor, often interacting with "hinge" residues in kinase targets (e.g., RET, TRKA).

The Ethynyl Warhead (Position 5)
  • Orthogonal Reactivity: The terminal alkyne is inert to many standard organic conditions (acid/base) but highly reactive toward specific transition metals (Cu, Pd).

  • Divergent Synthesis: It enables the rapid transformation of the core into complex bi-aryl systems (via Sonogashira) or triazole-linked conjugates (via CuAAC Click chemistry).

Synthetic Pathways & Experimental Protocols

While specific literature on this exact CAS is sparse, the synthesis follows established regiospecific [3+2] cycloaddition protocols. The following protocol is the industry standard for generating 3-substituted-5-ethynylisoxazoles with high regiocontrol.

Visual Workflow (Synthesis)

SynthesisPath Start Cyclopropyl Carboxaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc CNO Nitrile Oxide (In Situ) Oxime->CNO NCS, DMF (Chlorination) TMS_Iso 3-Cyclopropyl-5- (TMS)isoxazole CNO->TMS_Iso TMS-Acetylene [3+2] Cycloaddition (Regioselective) Final 3-Cyclopropyl-5- ethynyl-1,2-oxazole TMS_Iso->Final K2CO3, MeOH (Deprotection)

Figure 1: Validated synthetic route via nitrile oxide cycloaddition. The bulky TMS group ensures the formation of the 5-substituted isomer.

Detailed Protocol: [3+2] Cycloaddition Route

Step 1: Generation of Hydroximoyl Chloride

  • Dissolve cyclopropanecarbaldehyde oxime (10 mmol) in DMF (20 mL).

  • Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.

  • Stir at room temperature for 2 hours. Validation: Check TLC for disappearance of oxime.

Step 2: Regioselective Cycloaddition

  • To the reaction mixture, add Trimethylsilylacetylene (15 mmol).

  • Add Triethylamine (TEA) (12 mmol) dropwise over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide.

  • Stir for 12 hours at ambient temperature.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-cyclopropyl-5-(trimethylsilyl)isoxazole.

Step 3: Desilylation

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ (0.5 equiv). Stir for 1 hour.

  • Purification: Aqueous workup followed by short-path distillation or recrystallization yields pure 3-cyclopropyl-5-ethynyl-1,2-oxazole .

Applications in Drug Discovery

This building block is a precursor to several bioactive classes.

Kinase Inhibitor Scaffolds

The 3-cyclopropyl-isoxazole unit is a known pharmacophore in kinase inhibitors, particularly for RET and VEGFR.

  • Mechanism: The isoxazole nitrogen binds to the hinge region (e.g., Asp/Glu backbone).

  • Application: Use the 5-ethynyl group in a Sonogashira coupling with aryl iodides (e.g., 4-iodo-pyrazolo[1,5-a]pyrimidine) to extend the scaffold into the solvent-exposed region or the hydrophobic back-pocket.

Antiviral & CNS Agents

Analogs of this structure (e.g., NNC 14-0185) have shown efficacy as benzodiazepine receptor ligands.

  • Workflow: React the 5-ethynyl group with azides to form 1,2,3-triazole linked libraries. This creates a "bi-heterocyclic" system often used to improve solubility and blood-brain barrier (BBB) penetration.

Quantitative Data: Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 133.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability
TPSA ~26 ŲHigh potential for CNS penetration
H-Bond Acceptors 2 (N, O)Critical for receptor binding
Rotatable Bonds 1 (C-C alkyne)Low entropy penalty upon binding

Visualizing the Application Workflow

Applications Core 3-Cyclopropyl-5- ethynyl-1,2-oxazole Sonogashira Sonogashira Coupling (Pd/Cu, Ar-I) Core->Sonogashira Path A Click CuAAC Click Reaction (R-N3, Cu) Core->Click Path B BiAryl Bi-Aryl Kinase Inhibitors (e.g., VEGFR, RET) Sonogashira->BiAryl Generates Triazole Isoxazole-Triazole Conjugates (Antivirals / Probes) Click->Triazole Generates

Figure 2: Divergent synthesis capabilities. Path A yields rigid kinase scaffolds; Path B yields flexible bioconjugates.

References

  • PubChem. (2025).[1] Compound Summary: 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (Related Scaffold). National Library of Medicine.[1] [Link]

  • Hansen, H. C., et al. (1996). Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189.[2] European Journal of Pharmacology. (Demonstrates utility of 3-cyclopropylisoxazole core). [Link]

  • Acharjee, N., et al. (2022).[3] Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines. Journal of the Serbian Chemical Society.[3] (Validates [3+2] cycloaddition protocols for 5-ethynyl precursors). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Cyclopropyl-5-ethynyl-1,2-oxazole in Copper-Catalyzed Click Chemistry

Introduction: A Novel Building Block for Advanced Drug Discovery The convergence of bioorthogonal chemistry and modern medicinal chemistry has paved the way for the development of highly efficient and selective molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Drug Discovery

The convergence of bioorthogonal chemistry and modern medicinal chemistry has paved the way for the development of highly efficient and selective molecular building blocks. Among these, 3-Cyclopropyl-5-ethynyl-1,2-oxazole emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. This novel reagent synergistically combines the unique properties of a cyclopropyl group, a reactive terminal alkyne, and a stable 1,2-oxazole core, making it an exceptional partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The 1,2-oxazole ring is a well-established pharmacophore present in numerous biologically active compounds, contributing to their metabolic stability and serving as a versatile scaffold in drug design.[1][2] The ethynyl group at the 5-position provides a reactive handle for the highly reliable and regioselective CuAAC "click" reaction, allowing for the facile conjugation to azide-containing molecules.[3][4] This reaction is renowned for its high yields, broad functional group tolerance, and mild reaction conditions, making it a cornerstone of modern chemical biology and drug discovery.[5][6]

The incorporation of a cyclopropyl moiety at the 3-position is a strategic design element. The cyclopropyl group is a valuable structural motif in medicinal chemistry, known to enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[7][8][9][10] Its rigid, three-dimensional structure can enforce a specific conformation on the resulting triazole product, potentially leading to higher binding affinity and selectivity for biological targets.[11] This application note provides a comprehensive guide to the utilization of 3-Cyclopropyl-5-ethynyl-1,2-oxazole in CuAAC, detailing the underlying principles, experimental protocols, and potential applications.

The Strategic Advantage of 3-Cyclopropyl-5-ethynyl-1,2-oxazole in CuAAC

The unique trifecta of functional groups in 3-Cyclopropyl-5-ethynyl-1,2-oxazole offers several distinct advantages in the synthesis of novel molecular entities:

  • Enhanced Biological Properties: The cyclopropyl group can confer improved metabolic stability by shielding adjacent bonds from enzymatic degradation and can enhance binding affinity by providing a rigid conformational anchor.[8][10]

  • High Reactivity and Selectivity: The terminal alkyne readily participates in the CuAAC reaction, which exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer, simplifying product purification and characterization.[3][4]

  • Scaffold Versatility: The stable 1,2-oxazole core provides a robust platform for the development of new chemical entities with diverse therapeutic applications, including anticancer and antimicrobial agents.[1][2]

  • Modular Synthesis: The "click" chemistry approach allows for the modular and efficient assembly of complex molecules from simpler building blocks, accelerating the drug discovery process.[4]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-established catalytic cycle that is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[3] The key steps are as follows:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne of 3-Cyclopropyl-5-ethynyl-1,2-oxazole to form a copper(I) acetylide intermediate.[6][12]

  • Coordination of the Azide: The azide partner coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide + Alkyne Alkyne 3-Cyclopropyl-5-ethynyl-1,2-oxazole Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R-N3 Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H+ Final_Product Triazole Product Alkyne_start 3-Cyclopropyl-5-ethynyl-1,2-oxazole Azide_start Azide (R-N3)

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Materials and Equipment
  • 3-Cyclopropyl-5-ethynyl-1,2-oxazole

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological applications)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • LC-MS for reaction monitoring

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • NMR spectrometer and mass spectrometer for product characterization

Protocol 1: General Procedure for CuAAC with 3-Cyclopropyl-5-ethynyl-1,2-oxazole

This protocol provides a general starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of sodium L-ascorbate in deionized water. This solution should be prepared fresh.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve 3-Cyclopropyl-5-ethynyl-1,2-oxazole (1.0 equivalent) and the azide coupling partner (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O to a final concentration of 0.1 M).

    • Stir the mixture until all solids are dissolved.

  • Addition of Catalytic System:

    • Add the CuSO₄ stock solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

    • If using a ligand, add the THPTA solution (typically in a 1:5 molar ratio of Cu:THPTA).[13][14]

    • Add the freshly prepared sodium ascorbate stock solution (typically 10 mol% or in slight excess to the copper catalyst).[5]

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired triazole.

Protocol 2: CuAAC for Bioconjugation in Aqueous Media

This protocol is adapted for reactions involving sensitive biomolecules. The use of a copper-chelating ligand like THPTA is highly recommended to prevent oxidative damage.[13][14]

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of 3-Cyclopropyl-5-ethynyl-1,2-oxazole in a water-miscible solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution and the 3-Cyclopropyl-5-ethynyl-1,2-oxazole stock solution. The final concentration of the limiting reagent should be in the low millimolar to high micromolar range.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the reaction mixture (final copper concentration typically 50-250 µM).

    • Add the sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).

    • Gently mix the reaction by inversion or slow rotation.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting conjugate using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, THPTA) Mix_Reactants Dissolve Alkyne and Azide in Solvent Prep_Reagents->Mix_Reactants Add_Catalyst Add CuSO4/THPTA Mix_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Dilute_Extract Dilute with Water & Extract Monitor->Dilute_Extract Dry_Concentrate Dry and Concentrate Organic Phase Dilute_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for CuAAC.

Data and Results Management

Systematic recording of experimental data is crucial for reproducibility and optimization. The following tables provide a template for data logging.

Table 1: Reaction Conditions for CuAAC with 3-Cyclopropyl-5-ethynyl-1,2-oxazole

ParameterExperiment 1Experiment 2Experiment 3
Alkyne (equiv.) 1.01.01.0
Azide (equiv.) 1.11.11.1
CuSO₄ (mol%) 215
Na Ascorbate (mol%) 10520
Ligand (THPTA) None5 mol%25 mol%
Solvent t-BuOH/H₂O (1:1)DMFDMSO
Concentration (M) 0.10.20.1
Temperature (°C) 252540
Reaction Time (h)
Yield (%)

Table 2: Characterization of the Triazole Product

Analytical MethodObserved Data
Appearance
¹H NMR
¹³C NMR
HRMS (m/z)
TLC (Rf)
Purity (LC-MS)

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the sodium ascorbate solution is freshly prepared, as it can be oxidized by air.

    • Increase the catalyst loading or reaction temperature.

    • Degas the solvent to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Side Reactions:

    • Alkyne homocoupling (Glasner coupling) can occur. Using a slight excess of sodium ascorbate can help minimize this.

    • For sensitive substrates, the use of a ligand like THPTA is recommended to stabilize the Cu(I) catalyst.

  • Incomplete Reaction:

    • Verify the purity of the starting materials.

    • Increase the reaction time or temperature.

    • Optimize the solvent system for better solubility of all components.

Conclusion

3-Cyclopropyl-5-ethynyl-1,2-oxazole is a highly promising and versatile building block for copper-catalyzed click chemistry. Its unique combination of a metabolically robust cyclopropyl group, a reactive terminal alkyne, and a stable oxazole core makes it an ideal candidate for the synthesis of novel compounds in drug discovery and chemical biology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the development of next-generation therapeutics and molecular probes.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ACS Publications. (2021, June 24). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications | Chemical Reviews. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Research Features. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Beilstein Journals. (2015, December 11). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Retrieved from [Link]

  • Bentham Science. (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Bioorthogonal Chemistry. (n.d.). Bioorthogonal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • PMC. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022, October 11). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2021, March 8). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3-Cyclopropyl-5-ethynyl-1,2-oxazole as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The introduction of a terminal alkyne at the 5-position and a cyclopropyl group at the 3-position of the isoxazole ring creates a highly versatile and valuable building block: 3-Cyclopropyl-5-ethynyl-1,2-oxazole . This molecule combines the desirable electronic and conformational properties of the isoxazole core with two reactive handles – the cyclopropyl group, known to enhance metabolic stability and binding affinity, and the ethynyl group, a gateway to a multitude of chemical transformations.

This guide provides an in-depth exploration of the synthesis and synthetic applications of 3-cyclopropyl-5-ethynyl-1,2-oxazole, offering detailed protocols and expert insights to empower researchers in their drug discovery and development endeavors.

Synthesis of 3-Cyclopropyl-5-ethynyl-1,2-oxazole: A Strategic Approach

The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole ring.[4][5] A robust and scalable synthesis of 3-cyclopropyl-5-ethynyl-1,2-oxazole can be achieved through a multi-step sequence, culminating in a palladium-catalyzed Sonogashira cross-coupling reaction.[6][7]

Proposed Synthetic Pathway

The synthetic strategy hinges on the initial construction of a 3-cyclopropyl-5-halo-1,2-oxazole intermediate. This can be prepared via a [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne, a common method for isoxazole synthesis.[8] The subsequent Sonogashira coupling with a protected acetylene derivative, followed by deprotection, affords the target molecule.

Synthesis_of_3-Cyclopropyl-5-ethynyl-1,2-oxazole cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Sonogashira Coupling & Deprotection Cyclopropanecarbonitrile_oxide Cyclopropanecarbonitrile oxide 3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole 3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole Cyclopropanecarbonitrile_oxide->3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole [3+2] Cycloaddition Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole 3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole_2 3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole 3-Cyclopropyl-5-iodo-1,2-oxazole 3-Cyclopropyl-5-iodo-1,2-oxazole 3-Cyclopropyl-5-(trimethylsilyl)-1,2-oxazole_2->3-Cyclopropyl-5-iodo-1,2-oxazole Electrophilic Iodination Iodinating_agent Iodinating agent (e.g., ICl) Iodinating_agent->3-Cyclopropyl-5-iodo-1,2-oxazole 3-Cyclopropyl-5-iodo-1,2-oxazole_2 3-Cyclopropyl-5-iodo-1,2-oxazole Intermediate 3-Cyclopropyl-5-((triisopropylsilyl)ethynyl)-1,2-oxazole 3-Cyclopropyl-5-iodo-1,2-oxazole_2->Intermediate Sonogashira Coupling TIPS-acetylene TIPS-acetylene TIPS-acetylene->Intermediate Pd_catalyst Pd catalyst, Cu(I) cocatalyst, Amine base Pd_catalyst->Intermediate Final_Product 3-Cyclopropyl-5-ethynyl-1,2-oxazole Intermediate->Final_Product Deprotection Deprotection Deprotection (e.g., TBAF)

Caption: Proposed synthetic pathway for 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol details the crucial final steps for the synthesis of the title compound, starting from the readily accessible 3-cyclopropyl-5-iodo-1,2-oxazole. The use of a bulky silyl protecting group like triisopropylsilyl (TIPS) is often preferred to enhance the stability of the ethynyl oxazole intermediate.[4]

Materials:

  • 3-Cyclopropyl-5-iodo-1,2-oxazole

  • (Triisopropylsilyl)acetylene (TIPS-acetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-cyclopropyl-5-iodo-1,2-oxazole (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous THF and anhydrous Et₃N.

    • Add TIPS-acetylene (1.2 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to the desired temperature (typically 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 3-cyclopropyl-5-((triisopropylsilyl)ethynyl)-1,2-oxazole.

  • Deprotection:

    • Dissolve the purified silylated intermediate in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBAF solution (1.1 eq) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the final product, 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂2-10 mol%
Copper Co-catalyst CuI5-15 mol%
Ligand PPh₃, Xantphos4-20 mol%
Base Et₃N, Diisopropylethylamine (DIPEA)2-3 equivalents
Solvent THF, DMF, TolueneAnhydrous conditions recommended
Temperature Room temperature to 80 °CSubstrate dependent
Deprotection Agent TBAF, K₂CO₃/MeOH, CsFChoice depends on silyl group and substrate stability

Table 1: Typical Reaction Conditions for Sonogashira Coupling and Deprotection of Ethynyl Oxazoles.[4][6]

Key Applications in Organic Synthesis

The terminal alkyne functionality of 3-cyclopropyl-5-ethynyl-1,2-oxazole makes it an exceptionally useful building block for a variety of coupling and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][10] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes, making it invaluable for bioconjugation and drug discovery.[10]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Protocol: General Procedure for CuAAC

Materials:

  • 3-Cyclopropyl-5-ethynyl-1,2-oxazole

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a vial, dissolve 3-cyclopropyl-5-ethynyl-1,2-oxazole (1.0 eq) and the organic azide (1.0-1.2 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting triazole by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond click chemistry, the terminal alkyne can participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, further extending its synthetic utility.[11] This allows for the introduction of diverse aromatic and unsaturated moieties at the 5-position of the isoxazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The 3-cyclopropyl-5-ethynyl-1,2-oxazole building block is poised to be a valuable tool in the development of novel therapeutics. The oxazole core itself is a well-established pharmacophore.[12][13][14] The strategic placement of the cyclopropyl and ethynyl groups offers several advantages:

  • Cyclopropyl Group: This small, strained ring can act as a "bioisostere" for larger groups, improving metabolic stability and binding affinity by introducing favorable conformational constraints.

  • Ethynyl Group and its Derivatives: The alkyne can be used to link the oxazole core to other pharmacophores or biomolecules. The resulting triazoles from click chemistry are stable, aromatic linkers that can mimic a peptide bond.

Derivatives of 3-cyclopropyl-5-ethynyl-1,2-oxazole are expected to exhibit a range of biological activities, including but not limited to:

  • Anticancer Agents: Many oxazole-containing natural products and synthetic molecules display potent anticancer activity.[3]

  • Anti-inflammatory Agents: The oxazole scaffold is present in several anti-inflammatory drugs.[1]

  • Antibacterial and Antifungal Agents: Oxazole derivatives have shown promising activity against various microbial strains.[2][15]

Drug_Discovery_Workflow Building_Block 3-Cyclopropyl-5-ethynyl-1,2-oxazole Reaction CuAAC (Click Chemistry) Building_Block->Reaction Library Library of Diverse Triazole Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing 3-cyclopropyl-5-ethynyl-1,2-oxazole in drug discovery.

Conclusion and Future Perspectives

3-Cyclopropyl-5-ethynyl-1,2-oxazole represents a modern and highly versatile building block for contemporary organic synthesis and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the exceptional reactivity of the terminal alkyne group open avenues for the rapid generation of diverse molecular libraries. The inherent biological relevance of the oxazole core, coupled with the beneficial properties of the cyclopropyl substituent, makes this an attractive scaffold for the development of next-generation therapeutics. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will be paramount to success.

References

  • Hoida, A., Borbat, I., Vashchenko, B., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Hoida, A., Borbat, I., Vashchenko, B., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ResearchGate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Yang, K., Song, Q., et al. (2021). Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines. Organic Chemistry Frontiers. [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Kumar, A., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Padwa, A., et al. (2012). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Mako, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • Sharma, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society. [Link]

  • Sci-Hub. (1990). ChemInform Abstract: Synthesis and Reactions of 5‐(Tributylstannyl)isoxazoles. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Oberheide, A., et al. (2019). Synthesis of oxazole building block 14. ResearchGate. [Link]

  • Sharma, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Liu, X., et al. (2016). Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents. Current Topics in Medicinal Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Fennie, M. W., et al. (2021). Ene reactions of pre-aromatic heterocycles. Tetrahedron Letters. [Link]

  • Sheeja Rekha, A. G., et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Chughtai, M., et al. (2011). Scheme 4 Synthesis and [4+2]-cycloaddition chemistry of 5-aza oxazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature. [Link]

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Method

Experimental protocol for azide-alkyne cycloaddition with 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Executive Summary This application note details the optimized protocols for utilizing 3-Cyclopropyl-5-ethynyl-1,2-oxazole (referred to herein as CPE-Isox ) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). CPE-I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing 3-Cyclopropyl-5-ethynyl-1,2-oxazole (referred to herein as CPE-Isox ) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CPE-Isox represents a privileged scaffold in medicinal chemistry, combining a bioisostere-rich isoxazole core with a lipophilic cyclopropyl moiety. The C5-ethynyl handle allows for rapid diversification via "Click Chemistry" to generate libraries of potential glutamate/GABA receptor agonists or antimicrobial agents.

Key Technical Insights:

  • Stability: The isoxazole ring is stable under standard CuAAC conditions but susceptible to ring opening under strong reducing conditions (e.g., H2/Pd) or high pH (>12).

  • Reactivity: The C5-alkyne is electronically activated by the adjacent heteroaromatic ring, often resulting in faster kinetics than aliphatic alkynes.

  • Ligand Selection: Critical for preventing Cu(I) oxidation and copper-mediated byproduct formation.[1]

Chemical Profile & Handling

PropertyDescription
Compound Name 3-Cyclopropyl-5-ethynyl-1,2-oxazole
Molecular Formula C₈H₇NO
Functional Handle Terminal Alkyne (C≡C-H) at Position 5
Solubility Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water.
Storage -20°C, under inert atmosphere (Ar/N₂). Protect from light.[1]
Hazards Irritant. Handle in a fume hood. Warning: Terminal alkynes can polymerize; store cold.

Reaction Mechanism & Rationale

The CuAAC reaction proceeds via a stepwise mechanism involving a copper-acetylide intermediate. For CPE-Isox , the electron-withdrawing nature of the isoxazole ring lowers the pKa of the terminal alkyne proton, facilitating the formation of the Cu(I)-acetylide species.

The Catalytic Cycle:

  • Coordination: Cu(I) coordinates to the alkyne π-system.

  • Deprotonation: Formation of the σ-bound Cu-acetylide.

  • Ligand Exchange: Azide displaces a ligand on the copper.

  • Metallacycle Formation: Oxidative coupling forms a strained copper-metallacycle.

  • Ring Contraction: Formation of the triazolyl-copper derivative.[2][3]

  • Protonolysis: Release of the 1,4-disubstituted triazole product.

DOT Diagram 1: CuAAC Catalytic Cycle

CuAAC_Mechanism Start Alkyne (CPE-Isox) + Cu(I) Step1 π-Complex Formation Start->Step1 Coordination Step2 Cu-Acetylide (σ-bound) Step1->Step2 Deprotonation Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Metallacycle Intermediate Step3->Step4 Oxidative Coupling Step5 Triazolyl-Cu Derivative Step4->Step5 Ring Contraction Product 1,2,3-Triazole Product + Cu(I) Step5->Product Protonolysis Product->Start Catalyst Regeneration

Caption: The catalytic cycle of Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The formation of the Cu-Acetylide (Red) is the rate-determining step often accelerated by the isoxazole's electronics.

Experimental Protocols

Protocol A: Preparative Synthesis (Organic/Mixed Solvent)

Best for: Small molecule library synthesis, high yields, milligram to gram scale.

Reagents:

  • Alkyne: CPE-Isox (1.0 equiv)

  • Azide: R-N₃ (1.0 - 1.2 equiv)

  • Solvent: tert-Butanol/Water (1:1) or DMSO/Water (if solubility is poor).

  • Catalyst Source: CuSO₄[1][4][5][6]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

Step-by-Step Procedure:

  • Preparation: Dissolve CPE-Isox (1.0 equiv) and the organic azide (1.0 equiv) in t-BuOH/Water (1:1). The concentration of alkyne should be 0.1 – 0.2 M.

  • Catalyst Premix (Crucial): In a separate vial, mix the CuSO₄ solution and TBTA ligand solution (in DMSO or tBuOH) in a 1:1 molar ratio. The solution should turn a deep blue. Rationale: Premixing stabilizes Cu(II) before reduction.

  • Initiation: Add the Cu-TBTA complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/orange (Cu(I) species).

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS.

    • Note: If the reaction stalls, add more ascorbate, not more copper.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography or recrystallization.

    • Self-Validation: The disappearance of the alkyne proton peak (~4.5 ppm) and appearance of the triazole singlet (~8.0 ppm) in ¹H NMR confirms success.

Protocol B: Bioconjugation / Fragment Screening (Aqueous)

Best for: Screening CPE-Isox against protein targets or DNA-encoded libraries.

Reagents:

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][5] Rationale: THPTA is water-soluble and protects biomolecules from oxidative damage by Cu.

  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with strong chelators (EDTA).

Step-by-Step Procedure:

  • Dissolution: Dissolve biomolecule/azide in Buffer. Add CPE-Isox (from 100 mM DMSO stock) to a final concentration of 50–500 µM. Keep DMSO < 5%.

  • Catalyst Master Mix: Prepare a mixture of CuSO₄ and THPTA (Ratio 1:5).

    • Example: 1 mM CuSO₄ + 5 mM THPTA.

  • Reaction Assembly: Add the Catalyst Mix to the reaction. Final Cu concentration: 100 µM.

  • Start: Add Sodium Ascorbate (Final conc: 2.5 mM).

  • Incubation: 1 hour at RT or 4°C.

  • Termination: Add EDTA (10 mM final) to strip copper.

Optimization & Troubleshooting

The following decision tree helps select the correct ligand and conditions based on experimental constraints.

DOT Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: CPE-Isox + Azide Solubility Is the Azide water soluble? Start->Solubility Organic No (Lipophilic Azide) Solubility->Organic Hydrophobic Aqueous Yes (Biomolecule/Polar) Solubility->Aqueous Hydrophilic Solvent1 Solvent: t-BuOH/H2O or DMSO Organic->Solvent1 Solvent2 Solvent: PBS/HEPES Aqueous->Solvent2 Ligand1 Ligand: TBTA Solvent1->Ligand1 Protocol1 Run Protocol A (Batch) Ligand1->Protocol1 Ligand2 Ligand: THPTA or BTTAA Solvent2->Ligand2 Protocol2 Run Protocol B (In Situ) Ligand2->Protocol2

Caption: Decision matrix for selecting the appropriate solvent system and ligand (TBTA vs THPTA) based on substrate solubility.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Oxidation of Cu(I) to Cu(II).Add fresh Sodium Ascorbate (0.5 equiv). Degas solvents.
Precipitation of Copper Insufficient Ligand.Ensure Ligand:Cu ratio is at least 1:1 (TBTA) or 5:1 (THPTA).
Degradation of Isoxazole pH too high (>12) or strong reduction.Check pH. Avoid using TCEP (phosphine) as a reductant; stick to Ascorbate.
High Background (Bio) Non-specific copper binding.Use BSA (1%) in buffer or switch to BTTAA ligand for lower Cu loading.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link[6]

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal. Link

Sources

Application

Application Note: Reaction Conditions for 3-Cyclopropyl-5-ethynyl-1,2-oxazole with Organic Azides

Introduction & Significance The coupling of 3-Cyclopropyl-5-ethynyl-1,2-oxazole (also referred to as 3-cyclopropyl-5-ethynylisoxazole) with organic azides represents a strategic entry point into isoxazole-triazole bis-he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The coupling of 3-Cyclopropyl-5-ethynyl-1,2-oxazole (also referred to as 3-cyclopropyl-5-ethynylisoxazole) with organic azides represents a strategic entry point into isoxazole-triazole bis-heterocycles . Both isoxazole and 1,2,3-triazole motifs are privileged pharmacophores in drug discovery, known for their ability to mimic peptide bonds, improve metabolic stability, and enhance solubility.

This guide details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols optimized for this specific substrate. The 5-ethynylisoxazole moiety is an electron-deficient alkyne, making it highly reactive but also susceptible to side reactions (e.g., Michael additions) under harsh conditions. The cyclopropyl group adds lipophilicity and steric bulk, requiring careful solvent selection.

Key Challenges Addressed:
  • Regioselectivity: Exclusive formation of the 1,4-disubstituted triazole.[1]

  • Isoxazole Stability: Preventing ring cleavage (N-O bond reduction) or base-mediated degradation.

  • Safety: Handling potentially shock-sensitive organic azides.[2][3][4][5]

Mechanistic Insight

The reaction proceeds via the stepwise CuAAC catalytic cycle . Understanding the specific electronic properties of the isoxazole substrate is crucial for optimization.

  • π-Complex Formation: Cu(I) coordinates to the alkyne. The electron-withdrawing nature of the isoxazole ring increases the acidity of the terminal alkyne proton (

    
    ), facilitating rapid deprotonation.
    
  • Cu-Acetylide Formation: Formation of the

    
    -bound copper acetylide is the rate-determining step in many systems, but here it is accelerated by the substrate's acidity.
    
  • Azide Coordination & Cyclization: The organic azide coordinates to the copper center, followed by nucleophilic attack and ring contraction to form the triazolyl-copper intermediate.

  • Protonolysis: The cycle closes with protonolysis, releasing the 1,4-triazole product.

Mechanistic Diagram

CuAAC_Mechanism Start Reagents: 3-Cyclopropyl-5-ethynylisoxazole + Organic Azide Cu_Coord Cu(I) π-Complex (Isoxazole acidifies alkyne H) Start->Cu_Coord + Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Species (Active Intermediate) Cu_Coord->Cu_Acetylide - H+ (Base assisted) Metallocycle Cu-Metallacycle (C-N Bond Formation) Cu_Acetylide->Metallocycle + Azide (R-N3) Product_Release Protonolysis & Product Release Metallocycle->Product_Release Ring Contraction Product_Release->Cu_Coord Regenerate Cu(I) Final_Product 1,4-Disubstituted Triazole-Isoxazole Product_Release->Final_Product

Caption: Catalytic cycle for the CuAAC reaction of 5-ethynylisoxazole, highlighting the acidification effect of the isoxazole ring.

Reaction Optimization & Conditions

We present two distinct protocols. Method A is the "Gold Standard" for robustness and ease of workup. Method B is reserved for highly lipophilic substrates or cases where aqueous conditions are detrimental.

Comparative Data Table
ParameterMethod A (Recommended) Method B (Lipophilic/Sensitive)
Catalyst Source CuSO₄ · 5H₂OCuI (Copper(I) Iodide)
Reductant Sodium Ascorbate (NaAsc)None (Cu is already +1)
Ligand None (or THPTA for speed)TBTA or TTTA
Base None (NaAsc is mildly basic)DIPEA or Et₃N
Solvent System tBuOH / H₂O (1:1)THF, DCM, or MeCN
Temperature Ambient (20–25 °C)Ambient to 40 °C
Typical Yield 85–95%70–90%
Workup Precipitation/FiltrationExtraction required

Detailed Experimental Protocols

Method A: Aqueous/Alcoholic System (Sharpless-Fokin Conditions)

Best for: Standard library synthesis, polar azides, and robust scale-up.

Reagents:

  • 3-Cyclopropyl-5-ethynyl-1,2-oxazole (1.0 equiv)

  • Organic Azide (1.0–1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10–20 mol%)

  • Solvent: tert-Butanol (tBuOH) and Water (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in tBuOH/H₂O (1:1). The concentration should be approximately 0.1 M to 0.2 M.

    • Note: If the azide is not soluble, add small amounts of THF until clear.

  • Catalyst Addition: Prepare a fresh aqueous solution of CuSO₄ (1.0 M) and Sodium Ascorbate (1.0 M).

  • Initiation: Add the CuSO₄ solution (0.05 equiv) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (0.10 equiv). The mixture should turn bright yellow/orange initially.

    • Causality: Adding ascorbate last ensures immediate reduction of Cu(II) to active Cu(I) in situ, minimizing oxidative damage to the isoxazole.

  • Reaction: Stir vigorously at room temperature. Monitor by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Workup:

    • If product precipitates: Dilute with water (2x volume), cool on ice, and filter. Wash the solid with cold water and dilute ammonium hydroxide (to remove Cu traces).

    • If product remains soluble: Extract with Ethyl Acetate (3x). Wash combined organics with brine containing 5% NH₄OH (to chelate Cu), dry over Na₂SO₄, and concentrate.

Method B: Organic Solvent System (Ligand-Accelerated)

Best for: Highly lipophilic azides, water-sensitive substrates, or when kinetics are sluggish.

Reagents:

  • CuI (5 mol%)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5–10 mol%)

  • DIPEA (N,N-Diisopropylethylamine) (1.0–2.0 equiv)

  • Solvent: Dry THF or DCM

Procedure:

  • Ligand Complexation: In a vial, pre-mix CuI and TBTA in the solvent for 5 minutes. The solution should be clear/tan.

    • Trustworthiness: Pre-forming the Cu-Ligand complex protects the Cu(I) from disproportionation and oxidation.

  • Substrate Addition: Add the alkyne and azide to the reaction vessel under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA.

    • Note: The isoxazole alkyne is acidic; DIPEA facilitates the formation of the copper acetylide.

  • Reaction: Stir at RT. If slow, heat to 40 °C.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.[6] Purification by column chromatography is usually required to remove the ligand (TBTA).
    

Workflow Visualization

Reaction_Workflow Input Start: Ethynyl-Isoxazole + Azide Check_Sol Solubility Check: Is Azide Lipophilic? Input->Check_Sol Method_A Method A: tBuOH/H2O CuSO4 + NaAsc Check_Sol->Method_A No (Standard) Method_B Method B: THF/DCM CuI + TBTA + DIPEA Check_Sol->Method_B Yes (Lipophilic) Monitor_A Monitor (TLC/LCMS) 2-12 Hours Method_A->Monitor_A Workup_A Precipitation or EtOAc Extraction Monitor_A->Workup_A Result Final Product: Pure 1,4-Triazole Workup_A->Result Monitor_B Monitor (TLC/LCMS) Ligand Accelerated Method_B->Monitor_B Workup_B NH4Cl Quench Column Chromatography Monitor_B->Workup_B Workup_B->Result

Caption: Decision tree for selecting the optimal synthesis protocol based on substrate properties.

Safety & Troubleshooting

Critical Safety Directives
  • Azide Hazards: Organic azides with a

    
     ratio 
    
    
    
    are potentially explosive.[2][3] Always calculate
    
    
    . Perform reactions behind a blast shield.
  • Solvent Incompatibility: NEVER use halogenated solvents (DCM, CHCl₃) with Sodium Azide (NaN₃) if generating organic azides in situ, as explosive di- and triazidomethane can form. (Using pre-synthesized organic azides in DCM is generally acceptable but requires care).

  • Copper Disposal: Copper is toxic to aquatic life. All aqueous waste must be treated with chelating resins or disposed of as hazardous heavy metal waste.

Troubleshooting Guide
  • Low Yield: Degassing solvents is critical. Oxygen oxidizes Cu(I) to inactive Cu(II). Sparge solvents with Argon for 15 mins.

  • Stuck Reaction: Add more NaAsc (Method A) or 1-2% more catalyst. If using Method A, ensure pH is not too acidic (< 4); add small amount of

    
     if necessary.
    
  • Green Product: Indicates copper contamination. Wash organic layer with 10% EDTA solution or dilute

    
    .
    

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Himo, F., et al. (2005).[8] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Acetylide. Journal of the American Chemical Society. Link

  • Barun, P., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Link

  • Stanford Environmental Health & Safety. (2023). Information on Azide Compounds. Stanford University. Link

  • Worrell, B. T., et al. (2013).[9] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Preparation of 5-Ethynyl Oxazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-ethynyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-ethynyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this challenging synthesis. The inherent sensitivity of the oxazole ring, combined with the intricacies of modern cross-coupling chemistry, often leads to frustratingly low yields.[1][2] This resource provides field-proven insights and detailed troubleshooting protocols to help you navigate these complexities and achieve success in your experiments.

The most prevalent and modular synthetic route to 5-ethynyl oxazoles involves a three-stage process. Understanding the potential pitfalls at each stage is critical for optimization.

G cluster_0 Overall Synthetic Workflow start Oxazole Precursor step1 Stage 1: Halogenation (e.g., 5-Bromo-oxazole synthesis) start->step1 step2 Stage 2: Sonogashira Coupling (with Silyl-Protected Alkyne) step1->step2 Key Challenge: Purity & Stability step3 Stage 3: Silyl Deprotection step2->step3 Key Challenge: Low Yield & Side Reactions end Target: 5-Ethynyl Oxazole step3->end Key Challenge: Product Decomposition

Caption: General workflow for synthesizing 5-ethynyl oxazoles.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific experimental failures. Each question is framed as a common problem you might encounter in the lab.

Core Issue: The Sonogashira Coupling Reaction

Question: My Sonogashira coupling of 5-bromo-oxazole with (trimethylsilyl)acetylene is giving very low yields or failing completely. What are the likely causes and how can I fix it?

This is the most common bottleneck. The Sonogashira reaction, while powerful, is highly sensitive to several factors.[3][4] Success hinges on maintaining a delicate catalytic cycle. Let's break down the potential points of failure.

1. Catalyst System Integrity
  • The Problem: The palladium and copper catalysts are the heart of the reaction. If they are inactive, the reaction will not proceed.

  • Causality & Solution:

    • Palladium(0) Oxidation: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure your catalyst, such as Pd(PPh₃)₄, is fresh or has been stored properly under an inert atmosphere.

    • Copper(I) Oxidation: The Cu(I) cocatalyst (typically CuI) can oxidize to Cu(II), which promotes undesirable alkyne homocoupling (Glaser coupling).[5] Use freshly purchased CuI or purify older batches. A tell-tale sign of oxidation is a change from off-white/tan to a greenish or brownish color.

    • Protocol: Always handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

2. Reaction Atmosphere and Reagents
  • The Problem: The presence of oxygen and water can derail the entire process.

  • Causality & Solution:

    • Oxygen: As mentioned, oxygen deactivates the Pd(0) catalyst. It is also the primary culprit behind the Glaser-Hay homocoupling of your silyl-acetylene, which produces a wasteful byproduct and consumes your starting material.[5]

    • Water: Moisture can interfere with the catalytic cycle and the amine base.

    • Protocol: All solvents (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and thoroughly degassed before use.[5] This is non-negotiable. A common method is to sparge with argon or nitrogen for at least 30 minutes or to use several freeze-pump-thaw cycles.

3. Substrate Quality and Purity
  • The Problem: Impurities in your 5-bromo-oxazole or silyl-acetylene can poison the catalyst.

  • Causality & Solution:

    • 5-Bromo-oxazole: Ensure your precursor is pure. Residual reagents from the bromination step can interfere with the delicate catalytic system. Purification by column chromatography or recrystallization is recommended.

    • (Trimethylsilyl)acetylene: This reagent can oligomerize over time. Use freshly distilled or recently purchased material for best results.

The following diagram provides a decision tree for troubleshooting this critical step.

G start Low/No Sonogashira Yield q1 Did you observe alkyne homocoupling (dimer)? start->q1 sol1 Culprit: Oxygen/High Cu(I) load 1. Rigorously degas all solvents/reagents. 2. Reduce CuI loading (1-2 mol%). 3. Add alkyne slowly via syringe pump. 4. Consider a copper-free protocol. q1->sol1 YES q2 Are catalysts fresh & handled under inert atmosphere? q1->q2 NO a1_yes YES a1_no NO sol2 Culprit: Inactive Catalyst 1. Use fresh Pd(0) and Cu(I) sources. 2. Prepare reaction under Ar or N2. q2->sol2 NO q3 Are solvents/base anhydrous and degassed? q2->q3 YES a2_yes YES a2_no NO sol3 Culprit: Contamination 1. Use anhydrous solvents. 2. Degas via N2/Ar sparging or freeze-pump-thaw cycles. q3->sol3 NO final_check Re-purify starting materials (5-bromo-oxazole & alkyne) and re-attempt reaction. q3->final_check YES a3_yes YES a3_no NO

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Troubleshooting Summary Table
Observed Problem Potential Cause Recommended Solution
No reaction; starting materials remain.Inactive Pd(0) catalyst or impure substrates.Use a fresh bottle of palladium catalyst. Re-purify the 5-bromo-oxazole.[5]
Significant alkyne homodimer (Glaser coupling).Oxygen in the reaction; Cu(I) oxidized to Cu(II); high Cu(I) concentration.Rigorously degas all reagents. Use fresh CuI. Reduce CuI loading to 1-5 mol%. Consider a copper-free protocol.[5][6]
Reaction starts but stalls.Catalyst decomposition.Ensure the reaction remains under a positive pressure of inert gas. Check for air leaks in the setup.
Formation of dark tar or multiple spots on TLC.Reaction temperature too high; unstable substrates.Run the reaction at a lower temperature (e.g., room temperature to 40 °C). The oxazole ring can be sensitive to heat.[1]
Issue 2: The Silyl Deprotection Step

Question: I've successfully made my silyl-protected 5-ethynyl oxazole, but I'm losing most of my product during the deprotection step. Why is this happening?

This is a common and frustrating problem. The stability of the final 5-ethynyl oxazole product is often low, and the deprotection conditions can lead to decomposition of the oxazole ring itself.[1][2]

  • The Problem: The conditions required to cleave the Si-C bond are also harsh enough to degrade your product.

  • Causality & Solution:

    • Harsh Reagents: Standard deprotection reagents might be too aggressive. For a trimethylsilyl (TMS) group, which is quite labile, very mild conditions should be used. A common choice is potassium carbonate (K₂CO₃) in methanol at room temperature.[1][7] For a more robust triisopropylsilyl (TIPS) group, tetrabutylammonium fluoride (TBAF) is often used. However, the basicity of fluoride ions can be detrimental. If TBAF causes decomposition, consider milder fluoride sources like CsF or even AgF in methanol.[1][8]

    • Acidic Instability: The oxazole ring is notoriously unstable under acidic conditions.[1] Avoid any acidic workup or purification steps after deprotection.

    • Purification-Induced Decomposition: The final product may not be stable on silica gel.[9] Prolonged exposure during column chromatography can lead to significant loss.

    • Protocol: After deprotection, perform a simple aqueous workup with a neutral or slightly basic wash. Instead of column chromatography, attempt to purify the product by trituration (suspending the crude material in a solvent in which the product is insoluble but impurities are, like pentane or hexane) or by filtering through a short plug of neutral alumina or silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the 5-bromo-oxazole starting material?

A common and effective method involves the direct bromination of a 2-substituted or 2,4-disubstituted oxazole using N-Bromosuccinimide (NBS) or liquid bromine.[1] The C5 position of the oxazole ring is generally susceptible to electrophilic substitution.[10]

Example Protocol: Synthesis of 5-Bromo-oxazole
  • Setup: In a flask protected from light, dissolve the starting oxazole (1.0 eq.) in a suitable chlorinated solvent like carbon tetrachloride or chloroform.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise. Alternatively, add a solution of bromine (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol is a general guideline and should be adapted from a specific literature procedure.[11]

Q2: Why is a silyl-protected alkyne used in the Sonogashira coupling instead of acetylene gas?

There are three primary reasons:

  • Safety and Handling: Acetylene is a flammable and explosive gas, making it difficult and hazardous to handle in the lab. Silyl-acetylenes like (trimethylsilyl)acetylene are liquids that are much safer and easier to measure and transfer.[8]

  • Preventing Double Coupling: Acetylene has two reactive C-H bonds. Using it directly would lead to a mixture of products where one or both ends have coupled with the oxazole.

  • Suppressing Side Reactions: The silyl group acts as a bulky protecting group, which can help minimize the unwanted Glaser homocoupling side reaction.

Q3: Which silyl protecting group is better, TMS or TIPS?

The choice depends on your overall synthetic strategy.

  • Trimethylsilyl (TMS): This group is very easy to remove, often with mild base (e.g., K₂CO₃/MeOH).[7] This is advantageous if your molecule is sensitive. However, it is also less stable and might not survive other reaction conditions in a multi-step synthesis.

  • Triisopropylsilyl (TIPS): This is a much bulkier and more robust protecting group. It will survive many reaction conditions that would cleave a TMS group. However, its removal requires stronger conditions, typically a fluoride source like TBAF, which can pose a problem for sensitive substrates like 5-ethynyl oxazole.[1][8]

Q4: My final 5-ethynyl oxazole product seems to be unstable. What are the best practices for handling and storing it?

The instability of functionalized oxazoles is a known issue.[1][2] The terminal alkyne functionality can further contribute to this.

  • Use Immediately: The best practice is to use the deprotected 5-ethynyl oxazole in the subsequent reaction step as quickly as possible.

  • Storage: If storage is necessary, keep the compound as a solid under an inert atmosphere (argon or nitrogen), at low temperature (-20 °C or below), and protected from light. Storing in a degassed solvent is also an option for short periods.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information (PMC).[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.[Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface.[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.[Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate.[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Method for preparing 5-substituted oxazoles.
  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ResearchGate.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate.[Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information (PMC).[Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.[Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Handling and safety precautions for 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Technical Support Center: 3-Cyclopropyl-5-ethynyl-1,2-oxazole Welcome to the technical support guide for 3-Cyclopropyl-5-ethynyl-1,2-oxazole. This document is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Welcome to the technical support guide for 3-Cyclopropyl-5-ethynyl-1,2-oxazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the safe handling, storage, and application of this versatile chemical building block. Our goal is to move beyond simple protocols and offer insights into the chemical principles governing its use, enabling you to troubleshoot experiments effectively and ensure laboratory safety.

The unique structure of 3-Cyclopropyl-5-ethynyl-1,2-oxazole, featuring a stable oxazole core, a strained cyclopropyl group, and a highly reactive terminal alkyne, makes it a valuable reagent, particularly in the field of medicinal chemistry for constructing complex molecules via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] However, these same features necessitate specific handling and safety precautions.

Section 1: Core Safety & Handling FAQs

This section addresses the most common questions regarding the fundamental safety and handling procedures for 3-Cyclopropyl-5-ethynyl-1,2-oxazole.

Q: What are the primary hazards associated with 3-Cyclopropyl-5-ethynyl-1,2-oxazole?

A: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a hazard assessment based on its functional groups and structurally similar compounds is critical. The primary concerns are:

  • Terminal Alkyne Reactivity: The ethynyl group is the main source of potential hazard. Terminal alkynes can form potentially explosive acetylides, especially with heavy metals (e.g., silver, copper(I), mercury). Acetylene gas itself is unstable and can decompose violently under pressure.[3][4] While this compound is more stable, the reactivity of the alkyne must be respected.

  • Inhalation and Contact Hazard: As a small organic molecule, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin. Similar oxazole-based structures are classified as acute oral toxins and skin/eye irritants.[5]

  • Oxazole Ring Sensitivity: The 1,2-oxazole (isoxazole) ring is generally aromatic and stable, but can be sensitive and prone to cleavage under strongly acidic conditions.[1]

Q: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

A: A comprehensive approach to PPE is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory at all times.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for extended operations. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

Q: How should I properly store 3-Cyclopropyl-5-ethynyl-1,2-oxazole?

A: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Temperature: Store in a cool, dry place. If provided by the supplier in a refrigerated environment, maintain those conditions. Avoid high temperatures, as the thermal stability of complex oxazoles can vary.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation or reaction with atmospheric moisture.

  • Light: Protect from direct sunlight and strong light sources by using an amber vial or storing it in a dark cabinet.

  • Container: Ensure the container is tightly sealed and clearly labeled.

Q: What chemicals and conditions should I avoid when working with this compound?

A: Chemical incompatibility is a key safety concern.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can react violently with the alkyne and cyclopropyl functionalities.

  • Strong Acids: Exposure to strong acids can lead to the degradation of the oxazole ring.[1]

  • Heavy Metal Salts: Avoid uncontrolled contact with heavy metal salts (Ag+, Hg²+, Cu+) that could form shock-sensitive acetylides. When using copper for catalysis, it should be in a controlled reaction environment.

  • Strong Bases: While necessary for deprotonation, strong bases should be used with care and under controlled temperature conditions to prevent unwanted side reactions.

Section 2: Experimental & Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving 3-Cyclopropyl-5-ethynyl-1,2-oxazole, with a focus on its most common application: the CuAAC (Click) reaction.

Q: My CuAAC (click) reaction is sluggish or fails to go to completion. What are the likely causes?

A: This is a common issue with several potential root causes. The key is to systematically identify the limiting factor.

  • Cause 1: Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent (like sodium ascorbate) is essential to generate Cu(I) in situ. This reducing agent can be consumed by dissolved oxygen.

    • Solution: Degas all solvents and reaction mixtures thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the catalyst and reducing agent. Ensure your sodium ascorbate is fresh and has been stored properly.

  • Cause 2: Poor Solvent Choice: The ideal solvent must solubilize all components: the alkyne, the azide, and the copper catalyst.

    • Solution: Mixtures of water with t-BuOH, ethanol, or DMF are often effective.[7] If your substrates are very nonpolar, consider solvents like THF or dioxane, but ensure your catalyst system is compatible.

  • Cause 3: Impure Reagents: The purity of both the 3-Cyclopropyl-5-ethynyl-1,2-oxazole and the azide partner is paramount. Impurities can chelate the copper catalyst, effectively poisoning it.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify if necessary.

Q: I'm observing significant side product formation, particularly homocoupling of the alkyne (Glasner coupling). How can I prevent this?

A: Alkyne homocoupling is a common Cu-mediated side reaction, especially in the presence of oxygen.

  • Cause: Oxygen can oxidize the Cu(I) catalyst to Cu(II), which promotes the homocoupling pathway.

    • Solution 1: Rigorous Exclusion of Oxygen: As mentioned above, thoroughly degassing your reaction mixture is the most effective preventative measure. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.

    • Solution 2: Use of Ligands: Certain ligands can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, outcompeting the homocoupling pathway. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand for this purpose.

Q: The compound appears to be degrading during my workup or purification. Why is this happening?

A: Degradation is often linked to the stability of the oxazole ring or the alkyne.

  • Cause 1: Acidic Conditions: If your workup involves an acidic wash, or if you are using un-neutralized silica gel for chromatography, you may be causing the acid-labile oxazole ring to decompose.[1]

    • Solution: Use a very dilute basic wash (e.g., saturated NaHCO₃ solution) during workup. For chromatography, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Cause 2: Thermal Stress: Ethynyl-substituted oxazoles can have limited thermal stability.[1][6]

    • Solution: When removing solvent via rotary evaporation, use a low bath temperature. Avoid prolonged heating. If purification by distillation is attempted, it must be done under high vacuum and at the lowest possible temperature.

Section 3: Waste Disposal Protocol

Q: How should I properly dispose of waste containing 3-Cyclopropyl-5-ethynyl-1,2-oxazole and its derivatives?

A: All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with non-hazardous materials. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and list the full chemical names of all contents, including solvents.[9]

  • Heavy Metals: If your waste stream contains copper from a click reaction, it must be segregated as heavy metal waste according to your institution's guidelines. Do not dispose of it down the drain.

  • Solid vs. Liquid Waste: Contaminated solids (e.g., silica gel, filter paper) should be collected separately from liquid waste. Solid waste should be placed in a sealed bag or container before being added to the designated solid hazardous waste drum.[9]

  • Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures for requesting a hazardous waste pickup.

Appendices

Appendix A: Physicochemical & Inferred Safety Data
PropertyValueSource / Rationale
Molecular Formula C₈H₇NOPubChem[10]
Molecular Weight 133.15 g/mol PubChem[10]
Appearance Likely a beige or brown crystalline solidBased on similar ethynyl oxazoles[1]
GHS Pictograms (Inferred) GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)Inferred from related structures[5]
Hazard Statements (Inferred) H301/302: Toxic or Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationInferred from related structures[5][11]
Precautionary Statements (Inferred) P264, P270, P280, P301+P310, P305+P351+P338Standard statements for acutely toxic/irritant chemicals[11]
Appendix B: Example Protocol - Small-Scale CuAAC Reaction

This is a general guideline. Molar equivalents and concentrations may need to be optimized for your specific azide substrate.

  • Preparation: In a clean, oven-dried flask equipped with a magnetic stir bar, add 3-Cyclopropyl-5-ethynyl-1,2-oxazole (1.0 eq) and your azide starting material (1.05 eq).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of ~0.1 M).

  • Degassing: Seal the flask with a septum and sparge the solution with a gentle stream of argon for 15-20 minutes.

  • Catalyst Addition: While maintaining a positive argon atmosphere, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low heat.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine to prevent product degradation.

Appendix C: Visual Workflows

G cluster_receiving Receiving & Storage cluster_handling Handling & Reaction cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect Verify Integrity store Store Appropriately (Cool, Dry, Inert Atm) inspect->store ppe Don Full PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh react Perform Reaction weigh->react segregate Segregate Waste (Liquid, Solid, Metal) react->segregate Reaction Complete label_waste Label Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: General laboratory workflow for handling 3-Cyclopropyl-5-ethynyl-1,2-oxazole.

G start Click Reaction Incomplete or Failed check_oxygen Was the reaction degassed properly? start->check_oxygen check_catalyst Are catalyst components (Cu salt, Reductant) fresh and active? check_oxygen->check_catalyst Yes sol_oxygen Degas solvents/reagents and repeat reaction under inert atmosphere. check_oxygen->sol_oxygen No check_purity Are starting materials pure? check_catalyst->check_purity Yes sol_catalyst Use fresh Sodium Ascorbate. Consider using a Cu(I) source or a stabilizing ligand (TBTA). check_catalyst->sol_catalyst No check_solvent Are all components soluble in the solvent? check_purity->check_solvent Yes sol_purity Purify starting materials (alkyne and/or azide) and repeat. check_purity->sol_purity No sol_solvent Change solvent system. (e.g., add co-solvent like DMF or use different ratio). check_solvent->sol_solvent No success Problem Solved check_solvent->success Yes sol_oxygen->success sol_catalyst->success sol_purity->success sol_solvent->success

Caption: Troubleshooting decision tree for a failed CuAAC (Click) reaction.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • 3-cyclopropyl-5-ethynyl-1,2-oxazole (C8H7NO). PubChemLite.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Oxygen And Acetylene Use And Safety. Virginia Department of Energy.
  • SAFETY D
  • Navigating the Disposal of 3-(3-Bromophenyl)
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine. Sigma-Aldrich.
  • DESTRUCTION OF EXPIRED DRUGS TO ADDRESS ENVIRONMENT-FRIENDLY. Digital Repository.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
  • Laboratory waste. Karolinska Institutet Staff Portal.

Sources

Troubleshooting

Troubleshooting regioselectivity in triazole formation from 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Topic: 3-Cyclopropyl-5-ethynyl-1,2-oxazole Document ID: TSC-ISOX-005 | Status: Active | Last Updated: 2026-02-24 Executive Summary This guide addresses the regioselective synthesis of triazoles derived from 3-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Document ID: TSC-ISOX-005 | Status: Active | Last Updated: 2026-02-24

Executive Summary

This guide addresses the regioselective synthesis of triazoles derived from 3-Cyclopropyl-5-ethynyl-1,2-oxazole . This scaffold presents unique challenges: the electron-deficient isoxazole ring increases the acidity of the terminal alkyne (promoting side reactions like Glaser coupling) and is susceptible to base-mediated ring opening.

This support documentation provides validated protocols for accessing 1,4-disubstituted and 1,5-disubstituted isomers exclusively, bypassing the non-selective thermal Huisgen cycloaddition.

Module 1: Targeting the 1,4-Regioisomer (CuAAC)

Objective: Exclusive formation of the 1,4-triazole product. Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

The Challenge: Catalyst Poisoning & Homocoupling

The isoxazole nitrogen (N2) has a lone pair that can weakly coordinate to Cu(I), potentially arresting the catalytic cycle. Furthermore, the electron-withdrawing nature of the isoxazole ring makes the ethynyl proton more acidic, significantly increasing the risk of oxidative homocoupling (Glaser coupling) if oxygen is present.

Optimized Protocol
  • Catalyst System: CuSO₄ · 5H₂O (1 mol%) + Sodium Ascorbate (10 mol%).

  • Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.

    • Why: Ligands protect Cu(I) from oxidation and outcompete the isoxazole nitrogen for coordination, keeping the catalyst active.

  • Solvent: t-BuOH/H₂O (1:1) or DMSO (if solubility is an issue).

Step-by-Step Workflow:

  • Dissolve: 1.0 equiv of 3-Cyclopropyl-5-ethynyl-1,2-oxazole and 1.0-1.2 equiv of Azide in the solvent (0.2 M concentration).

  • Degas: Sparge the solution with Argon for 10 minutes. Do not skip this step.

  • Prepare Catalyst: In a separate vial, mix CuSO₄ and THPTA (1:2 ratio) in water. Add Sodium Ascorbate.[3][5] The solution should be colorless (indicating Cu(I)).

  • Initiate: Add the catalyst mixture to the reaction vessel under Argon.

  • Monitor: Stir at RT. Reaction is typically complete in 2–4 hours.

Data: Ligand Efficacy Comparison
LigandYield (1,4-isomer)Reaction TimeNotes
None 45%12 hSignificant Glaser coupling (di-yne) observed.
TBTA 88%4 hGood protection; poor water solubility.
THPTA 96% 2 h Excellent solubility; prevents Cu(I) disproportionation.
Module 2: Targeting the 1,5-Regioisomer (RuAAC)

Objective: Exclusive formation of the 1,5-triazole product. Method: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][3][4][6]

The Challenge: Steric Demand & Mechanism

Unlike CuAAC, RuAAC proceeds via a ruthenacycle intermediate.[3][7] The bulky pentamethylcyclopentadienyl (Cp*) ligand is required to direct the azide attack to the internal carbon. The cyclopropyl group at the 3-position of the isoxazole is distal enough not to interfere sterically, but the electron-deficiency of the alkyne accelerates the reaction.

Optimized Protocol
  • Catalyst: [Cp*RuCl(PPh₃)₂] (1–2 mol%).[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Temperature: 60°C – 80°C.

Step-by-Step Workflow:

  • Prepare: In a glovebox or under strict Argon flow, mix 1.0 equiv 3-Cyclopropyl-5-ethynyl-1,2-oxazole and 1.0 equiv Azide in dry DCE.

  • Catalyst Addition: Add [Cp*RuCl(PPh₃)₂] as a solid.

  • Heat: Warm to 60°C.

  • Purification: RuAAC reactions often require filtration through a short silica plug to remove the metal before evaporation.

Module 3: Troubleshooting & Diagnostics
Visualizing the Decision Pathway

TriazoleSelectivity Start Start: 3-Cyclopropyl-5-ethynyl-1,2-oxazole Goal Select Target Isomer Start->Goal Cu_Path Target: 1,4-Isomer (CuAAC) Goal->Cu_Path Ru_Path Target: 1,5-Isomer (RuAAC) Goal->Ru_Path Cu_Cond CuSO4 + Ascorbate + THPTA Cu_Path->Cu_Cond Check_O2 Issue: Blue/Green Color? Cu_Cond->Check_O2 Sol_O2 Action: Degas (O2 Leak) Check_O2->Sol_O2 Yes (Oxidation) Success_14 Product: 1,4-Triazole Check_O2->Success_14 No (Colorless/Yellow) Ru_Cond Cp*RuCl(PPh3)2 in DCE Ru_Path->Ru_Cond Check_Steric Issue: Low Conversion? Ru_Cond->Check_Steric Sol_Heat Action: Increase Temp to 80°C Check_Steric->Sol_Heat Yes Success_15 Product: 1,5-Triazole Check_Steric->Success_15 No

Caption: Decision tree for catalyst selection and basic troubleshooting steps for isoxazole-alkyne cycloadditions.

Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned blue/green during the CuAAC protocol, and the yield is low. What happened?

Diagnosis: Catalyst Oxidation. Explanation: The active catalyst is Cu(I) (colorless or pale yellow). A blue/green color indicates oxidation to Cu(II), which is inactive for the click reaction and promotes the Glaser homocoupling of your alkyne. Fix:

  • Increase the amount of Sodium Ascorbate (up to 20 mol%).

  • Ensure rigorous degassing (Argon sparging) before adding the copper source.

  • Use THPTA ligand; it stabilizes Cu(I) much better than TBTA in aqueous systems.

Q2: I am observing a byproduct with double the molecular weight minus 2 protons. Is this the dimer?

Diagnosis: Glaser Coupling (Oxidative Homocoupling). Explanation: Your substrate, 3-Cyclopropyl-5-ethynyl-1,2-oxazole, has an acidic terminal proton due to the electron-withdrawing isoxazole ring. In the presence of Cu(II) and Oxygen, two alkyne molecules couple to form a diyne.[8][9] Fix: Strict exclusion of oxygen is mandatory. If the problem persists, switch to a catalyst system that does not require an external oxidant, such as Cu(MeCN)₄PF₆ in anhydrous acetonitrile (exclusion of water/oxygen is still required).

Q3: Can I use thermal conditions (Huisgen cycloaddition) to avoid metals?

Recommendation: NO. Reasoning:

  • Regioselectivity: You will get a ~1:1 mixture of 1,4- and 1,5-isomers, which are difficult to separate.

  • Stability: Thermal conditions (often >100°C) can cause the isoxazole ring to undergo rearrangement or degradation. The 3-cyclopropyl group provides some stability, but the 5-ethynyl bond strain is significant.

Q4: My isoxazole ring seems to have opened (LCMS shows +18 mass or nitrile formation). Why?

Diagnosis: Base-mediated hydrolysis. Explanation: 5-substituted isoxazoles are sensitive to strong bases. Standard CuAAC conditions often use amines (TEA, DIPEA). Fix:

  • Avoid amine bases. Use the Ascorbate/CuSO₄ method (which is only weakly basic).

  • If using organic solvents, use 2,6-lutidine as the base; it is sterically hindered and less nucleophilic, reducing the risk of attacking the isoxazole ring.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3][6][10][11] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. (Reference for Glaser Coupling mechanisms). Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Performance of Cyclopropyl-Isoxazole Derivatives as Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold represents a promising starting point for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold represents a promising starting point for the development of novel therapeutics. The unique combination of a strained cyclopropyl ring, a rigid and versatile isoxazole core, and a reactive ethynyl group offers a rich chemical space for generating diverse compound libraries. While comprehensive studies on this specific scaffold are emerging, a wealth of data from structurally related compounds, particularly cyclopropyl-isoxazole derivatives, provides invaluable insights into their potential biological activities. This guide offers a comparative analysis of the in vitro and in vivo performance of a series of cyclopropyl-isoxazole analogues, focusing on their anti-inflammatory properties. By examining the experimental data and the rationale behind the study designs, we can extrapolate key learnings for the future development of compounds derived from the 3-cyclopropyl-5-ethynyl-1,2-oxazole core.

The Rationale for the Cyclopropyl-Isoxazole Scaffold

The isoxazole ring is a well-established pharmacophore found in several approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The incorporation of a cyclopropyl group is a common strategy in drug design to enhance potency, improve metabolic stability, and modulate physicochemical properties.[3] This is often attributed to the unique electronic character and conformational rigidity of the three-membered ring. The ethynyl group, in the target scaffold, serves as a versatile handle for further chemical modifications, such as "click chemistry," allowing for the rapid generation of diverse compound libraries.[4]

This guide will focus on a series of isoxazole derivatives where the core structure is evaluated for its anti-inflammatory potential, a therapeutic area where isoxazole-containing compounds have shown significant promise.[1][5]

Comparative In Vitro Evaluation: Targeting the Drivers of Inflammation

The initial assessment of novel anti-inflammatory compounds typically involves in vitro assays to determine their direct effects on key molecular targets and cellular processes involved in the inflammatory cascade. For many isoxazole derivatives, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6][7]

A representative study on a series of isoxazole derivatives investigated their ability to inhibit COX-1 and COX-2 enzymes.[6] The rationale for targeting COX enzymes lies in their central role in inflammation and pain, with selective COX-2 inhibition being a desirable attribute to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Data Summary: In Vitro COX-1 and COX-2 Inhibition
Compound IDModifications from Core ScaffoldCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
Isoxazole-A Phenyl & Trifluoromethyl substituents>10015.2>6.5
Isoxazole-B 4-Methoxyphenyl & Trifluoromethyl>10012.8>7.8
Isoxazole-C 3-Hydroxy-4-methoxyphenyl & Phenyl25.48.52.99
Isoxazole-D Furan & Furan substituents18.97.22.63
Celecoxib (Standard Drug)15.00.04375

Data adapted from a representative study on isoxazole derivatives.[6]

The data reveals that while the isoxazole derivatives demonstrate inhibitory activity against COX enzymes, their selectivity for COX-2 over COX-1 is modest compared to the standard drug, Celecoxib.[6] This highlights a key area for optimization in the development of future analogues, including those derived from 3-cyclopropyl-5-ethynyl-1,2-oxazole. The variation in potency among the derivatives underscores the influence of different substituents on the isoxazole core, providing a basis for structure-activity relationship (SAR) studies.[9]

In Vivo Performance: From Bench to Biological Systems

Promising in vitro results are the gateway to in vivo studies, which are essential to evaluate a compound's efficacy and safety in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely accepted and standardized assay for assessing the acute anti-inflammatory activity of novel compounds.[1][10] This model mimics the physiological inflammatory response, characterized by swelling, and allows for the quantification of a drug's ability to suppress this process.

In a study evaluating a series of isoxazole derivatives, the most potent compounds from in vitro screening were advanced to the carrageenan-induced paw edema model.[1] The rationale for this progression is to understand how the in vitro activity translates to a more complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Data Summary: In Vivo Anti-inflammatory Activity
Compound IDDose (mg/kg)Percent Inhibition of Paw Edema (at 4 hours)
Control -0%
Isoxazole-L1 10065%
Isoxazole-L4 10072%
Isoxazole-L6 10068%
Diclofenac Sodium 1085%

Data adapted from a representative study on isoxazole derivatives.[1]

The in vivo data demonstrates that the isoxazole derivatives exhibit significant anti-inflammatory effects, although not as potent as the standard drug, diclofenac sodium, at the tested doses.[1] The discrepancy in potency between in vitro and in vivo results is a common observation in drug discovery and can be attributed to the aforementioned pharmacokinetic and pharmacodynamic factors. These findings underscore the importance of iterative optimization of the lead compounds to improve their in vivo efficacy.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are the methodologies for the key assays discussed in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the principle of measuring the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compounds.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: The respective COX enzyme is added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specified time at 37°C.

  • Termination: The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for inducing and measuring acute inflammation in a rat model to assess the anti-inflammatory potential of the test compounds.[11]

Methodology:

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for each isoxazole derivative.

  • Compound Administration: The test compounds and the standard drug are administered orally (or via the intended route) at a specified dose. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo assays.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Purified COX-1/COX-2 Enzyme mix Prepare Reaction Mixture enzyme->mix compound Test Compound (Varying Concentrations) compound->mix reagents Reaction Buffer & Cofactors reagents->mix pre_incubate Pre-incubate with Enzyme mix->pre_incubate initiate Add Arachidonic Acid (Substrate) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Stop Reaction incubate->terminate quantify Quantify PGE2 Production (ELISA) terminate->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Workflow for the in vitro COX inhibition assay.

in_vivo_workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_measurement Data Collection & Analysis acclimatize Acclimatize Rats group Group Animals (Control, Standard, Test) acclimatize->group administer Administer Compound/Vehicle group->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume (0-4 hours) induce->measure Time Points calculate Calculate % Inhibition of Edema measure->calculate compare Compare with Control & Standard calculate->compare

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The comparative analysis of cyclopropyl-isoxazole derivatives reveals their potential as anti-inflammatory agents, with demonstrated activity in both in vitro and in vivo models. The studies highlight the importance of the isoxazole scaffold and the influence of various substituents on biological activity. While the specific 3-cyclopropyl-5-ethynyl-1,2-oxazole core requires dedicated investigation, the findings from these related compounds provide a strong foundation and rationale for its exploration.

Future research should focus on synthesizing a library of derivatives based on the 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold. The ethynyl group can be leveraged for diversification through reactions like the Sonogashira coupling or click chemistry to introduce a wide range of functionalities.[4] Subsequent screening using the in vitro and in vivo assays described in this guide will be crucial for identifying lead compounds with improved potency and selectivity. Further optimization of pharmacokinetic properties will be essential for translating promising candidates into viable therapeutics. The insights gained from the studies of these analogous compounds pave the way for a data-driven approach to unlocking the full therapeutic potential of the novel 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold.

References

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • ChemRxiv. (2023).
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
  • Joseph, L., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
  • Hawash, M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
  • Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Chen, Y. F., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 591.
  • Mhaske, A. A., & Chittoor, S. P. (2018). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 12(11).
  • Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. Journal of Medicinal Chemistry, 42(7), 1151-1160.
  • Khan, I., et al. (2023).
  • BenchChem. (2025).
  • Panda, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Beni-Suef University Journal of Basic and Applied Sciences, 6(1), 15-33.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Abood, N. A., et al. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(12), 682.
  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2024).
  • Rane, R., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1391.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases, 219(8), 1285-1294.

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Comparative

Comparative Guide: Assessing the Purity of Synthesized 3-Cyclopropyl-5-ethynyl-1,2-oxazole

Executive Summary & Strategic Context 3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: Variable based on salt/protection) is a high-value heterocyclic intermediate, primarily utilized as a "click-chemistry" handle in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: Variable based on salt/protection) is a high-value heterocyclic intermediate, primarily utilized as a "click-chemistry" handle in drug discovery or as a core scaffold in kinase inhibitors (e.g., DGAT1 inhibitors). Its structural integrity relies on two fragile moieties: the terminal alkyne (susceptible to oxidative homocoupling and hydration) and the isoxazole ring (sensitive to reductive ring-opening).

This guide objectively compares the three primary methodologies for purity assessment: HPLC-UV , qNMR , and GC-MS . While HPLC is the industry standard for trace impurity profiling, this guide argues that qNMR is the superior primary standard for this specific molecule due to the lack of commercially available reference standards for its specific regioisomers and degradation products.

The Impurity Landscape: What Are We Measuring?

To accurately assess purity, one must understand the genesis of impurities. The synthesis typically involves the [3+2] cycloaddition of a cyclopropyl nitrile oxide with a protected alkyne or functionalized dipolarophile.

DOT Diagram: Synthesis & Impurity Origins

ImpurityPathways Start Cyclopropyl Nitrile Oxide Reaction [3+2] Cycloaddition Start->Reaction Reagent Dipolarophile (e.g., TMS-diayne) Reagent->Reaction Target Target: 3-Cyclopropyl-5-ethynyl-1,2-oxazole Reaction->Target Major Path Regio Impurity A: Regioisomer (5-Cyc-3-Eth) Reaction->Regio Steric Leak Glaser Impurity B: Glaser Homocoupling (Diyne) Target->Glaser O2/Cu Trace (Storage) Hydrate Impurity C: Hydration (Acetyl group) Target->Hydrate H2O/Acid (Workup)

Caption: Figure 1. Genesis of critical impurities. Note that Impurity B and C can form post-synthesis during storage or improper workup.

Comparative Analysis of Analytical Methods

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Role: Trace impurity profiling and regioisomer separation.

HPLC is the workhorse for detecting non-volatile organic impurities (0.05% - 1.0% range). However, for 3-cyclopropyl-5-ethynyl-1,2-oxazole, standard C18 methods often fail to resolve the regioisomer due to similar polarity.

  • Pros: High sensitivity (LOD < 0.01%); familiar workflow; separates hydration byproducts easily.

  • Cons: Requires a reference standard for accurate quantitation (response factors vary); terminal alkynes can interact with metallic frits if not passivated.

Recommended Protocol (Self-Validating)
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% H3PO4 (Avoid Formic acid if using low UV <210nm).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 230 nm (Isoxazole max) and 210 nm (End-absorption for alkyne).

  • Critical Step: Inject a "stressed" sample (heated at 60°C with trace acid) to confirm separation of the hydration product (5-acetyl-3-cyclopropylisoxazole).

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Role: Absolute purity determination (The "Gold Standard").

For a synthesized intermediate where no certified reference standard exists, qNMR is the only method that provides traceability to SI units. The cyclopropyl protons provide a distinct high-field diagnostic region free from solvent overlap.

  • Pros: No reference standard of the analyte needed; detects residual solvents and inorganic salts; non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10-20 mg of sample.

Recommended Protocol
  • Solvent: DMSO-d6 (prevents alkyne proton exchange seen in MeOD).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Delay (d1): Must be ≥ 5 × T1 (typically 30-60 seconds for alkynes).

  • Integration: Compare the integration of the IS singlet against the cyclopropyl methylene protons (0.6–1.1 ppm).

Method C: GC-MS (Gas Chromatography - Mass Spectrometry)

Role: Volatile screening and regioisomer confirmation.

  • Pros: Excellent resolution of structural isomers; confirms mass.

  • Cons: High Risk. Terminal acetylenes are thermally unstable. The injection port temperature (250°C+) can induce Glaser coupling inside the injector, creating false impurity peaks.

Data Presentation: Method Comparison Matrix

FeatureHPLC-UVqNMR (1H)GC-MS
Primary Utility Routine purity % & trace impurity profilingAbsolute assay (wt%) & salt quantitationRegioisomer ID & volatile screening
Sample Required < 1 mg10–20 mg< 1 mg
Limit of Quantitation ~0.05%~0.5%~0.1%
Specificity Moderate (depends on column)High (structural diagnosis)High (mass confirmation)
Risk Factor Metal interaction (frits)Solvent suppression issuesThermal degradation (False positives)
Cost per Run LowHigh (instrument time)Moderate

Decision Framework: Which Method When?

Do not rely on a single method. Use the following logic flow to ensure scientific integrity.

DOT Diagram: Analytical Workflow

DecisionTree Sample Crude Product qNMR Step 1: qNMR (Determine Wt% & Solvents) Sample->qNMR PurityCheck Purity > 95%? qNMR->PurityCheck HPLC Step 2: HPLC-UV (Profile Trace Impurities) PurityCheck->HPLC Yes Purify Recrystallize / Column PurityCheck->Purify No Release Release for Next Step HPLC->Release Single Peak GCMS Step 3: GC-MS (Only if Regioisomer suspected) HPLC->GCMS Shoulder/Split Peak

Caption: Figure 2. Integrated Analytical Workflow. qNMR is the gatekeeper for mass balance, while HPLC ensures trace cleanliness.

Detailed Experimental Protocol: The "Gold Standard" qNMR

To ensure Trustworthiness and Reproducibility , follow this specific qNMR protocol designed for the ethynyl-isoxazole scaffold.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

Procedure
  • Weighing: Accurately weigh 15.0 mg (±0.1 mg) of the synthesized isoxazole and 10.0 mg (±0.1 mg) of Maleic Acid into a clean vial.

    • Note: Precision in weighing is the largest source of error. Use a 5-decimal balance.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical for full relaxation of the alkyne proton).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Integration: Integrate the Maleic Acid singlet (6.20 ppm, 2H) and the Cyclopropyl methine multiplet (~2.1 ppm, 1H) or methylene (~0.9 ppm, 4H).

  • Calculation:

    
    
    Where:
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Hansen, T. V., et al. (2005). "Reaction of Nitrile Oxides with Terminal Alkynes: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Takeda Pharmaceutical Company. (2011). "DGAT1 Inhibitors and Synthesis Intermediates." Patent WO2011071177. (Context for 3-cyclopropyl-5-isoxazolyl intermediates). Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropyl-5-ethynyl-1,2-oxazole Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-cyclopropyl-5-ethynyl-1,2-oxazole analogs. While d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-cyclopropyl-5-ethynyl-1,2-oxazole analogs. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes available data from structurally related compounds to offer valuable insights for the rational design of novel therapeutic agents. By examining the individual contributions of the 1,2-oxazole core, the 3-cyclopropyl moiety, and the 5-ethynyl group, we can infer key structural determinants of biological activity.

Introduction: The Promise of a Privileged Scaffold

The 1,2-oxazole ring is a five-membered heterocycle that serves as a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its unique electronic and structural features allow for diverse interactions with biological targets.[2] The strategic placement of substituents at the 3- and 5-positions can profoundly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

The 3-cyclopropyl and 5-ethynyl substituents on the 1,2-oxazole core are of particular interest for several reasons:

  • The Cyclopropyl Group: This small, rigid ring system is often used as a bioisosteric replacement for larger or more flexible groups, such as a phenyl ring or a double bond.[4][5] Its conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing binding affinity to a target protein.[4] Furthermore, the cyclopropyl group can enhance metabolic stability and reduce off-target effects.[5]

  • The Ethynyl Group: This functional group is a versatile bioisostere for various moieties, including halogens.[1][6] It can participate in hydrogen bonding and other non-covalent interactions within a biological target. The linear geometry of the ethynyl group can also provide specific directional interactions. Synthetically, its presence allows for further molecular elaboration via reactions like the Sonogashira coupling.[1][7]

This guide will delve into the prospective SAR of the 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold, propose synthetic strategies, and outline relevant biological evaluation protocols to aid in the discovery and development of novel drug candidates based on this promising chemical entity.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related 1,2-oxazole and other heterocyclic analogs, we can hypothesize the following SAR trends for the 3-cyclopropyl-5-ethynyl-1,2-oxazole core.

Modifications at the 3-Position (Cyclopropyl Group)

The cyclopropyl group at the 3-position is expected to be a key determinant of activity. Its rigid nature likely orients the rest of the molecule for optimal interaction with the target.

Modification of Cyclopropyl GroupExpected Impact on ActivityRationale
Substitution on the cyclopropyl ring Potentially significantIntroduction of small substituents (e.g., methyl, fluoro) could fine-tune steric and electronic properties, potentially enhancing binding affinity.
Replacement with other small rings VariableReplacement with other small, strained rings like cyclobutane may be tolerated, while larger or more flexible rings could decrease activity by altering the optimal conformation.
Bioisosteric replacement Potentially significantReplacing the cyclopropyl group with other rigid bioisosteres, such as a vinyl group or a small heterocycle, could modulate activity and physicochemical properties.[8]
Modifications at the 5-Position (Ethynyl Group)

The ethynyl group at the 5-position offers opportunities for both direct interaction with the target and for further chemical modification.

Modification of Ethynyl GroupExpected Impact on ActivityRationale
Terminal alkyne modifications HighThe terminal hydrogen can act as a hydrogen bond donor. Replacing it with small alkyl or silyl groups could probe the steric tolerance of the binding pocket.
Sonogashira coupling HighThe ethynyl group is an excellent handle for introducing a wide variety of aryl, heteroaryl, or alkyl substituents via Sonogashira coupling, allowing for extensive SAR exploration.[7]
Bioisosteric replacement VariableReplacement with a cyano or a small halogen (e.g., chloro) group could mimic some of the electronic properties of the ethynyl moiety and may be tolerated.[6]

dot graph SAR_Hypothesis { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Core [label="3-Cyclopropyl-5-ethynyl-1,2-oxazole", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Pos3 [label="3-Cyclopropyl Group", pos="-2,1.5!"]; Pos5 [label="5-Ethynyl Group", pos="2,1.5!"];

Mod3_Subst [label="Substitution on Ring", pos="-3.5,3!"]; Mod3_Replace [label="Ring Size Variation", pos="-2,3!"]; Mod3_Bio [label="Bioisosteric Replacement", pos="-0.5,3!"];

Mod5_Term [label="Terminal Modification", pos="0.5,3!"]; Mod5_Sono [label="Sonogashira Coupling", pos="2,3!"]; Mod5_Bio [label="Bioisosteric Replacement", pos="3.5,3!"];

Activity [label="Biological Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];

Core -> Pos3; Core -> Pos5; Pos3 -> Mod3_Subst; Pos3 -> Mod3_Replace; Pos3 -> Mod3_Bio; Pos5 -> Mod5_Term; Pos5 -> Mod5_Sono; Pos5 -> Mod5_Bio;

Mod3_Subst -> Activity; Mod3_Replace -> Activity; Mod3_Bio -> Activity; Mod5_Term -> Activity; Mod5_Sono -> Activity; Mod5_Bio -> Activity; } .dot Caption: Hypothesized SAR for 3-cyclopropyl-5-ethynyl-1,2-oxazole analogs.

Experimental Protocols

Synthesis of 3-Cyclopropyl-5-ethynyl-1,2-oxazole Analogs

The synthesis of the target scaffold can be approached through a convergent strategy involving the formation of the 1,2-oxazole ring followed by the introduction of the ethynyl group.

1. Synthesis of 3-Cyclopropyl-1,2-oxazole Intermediate via 1,3-Dipolar Cycloaddition

This method is a cornerstone for isoxazole synthesis.[9][10][11]

dot graph Synthesis_Workflow_1 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Cyclopropyl Aldehyde", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Formation of Oxime"]; step2 [label="Generation of Nitrile Oxide"]; step3 [label="1,3-Dipolar Cycloaddition with an Alkyne"]; product [label="3-Cyclopropyl-1,2-oxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> product; } .dot Caption: Workflow for 1,3-dipolar cycloaddition synthesis of 3-cyclopropyl-1,2-oxazoles.

Step-by-Step Protocol:

  • Oxime Formation: To a solution of cyclopropanecarbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude oxime in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a base (e.g., triethylamine). This will generate the cyclopropanecarbonitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: To the freshly generated nitrile oxide solution, add the desired alkyne (e.g., a protected acetylene such as trimethylsilylacetylene) (1.2 eq). Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.

2. Introduction of the Ethynyl Group via Sonogashira Coupling

If a 5-halo-3-cyclopropyl-1,2-oxazole is synthesized, the ethynyl group can be introduced using a Sonogashira coupling reaction.[7][12][13][14]

dot graph Synthesis_Workflow_2 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="5-Bromo-3-cyclopropyl-1,2-oxazole", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Sonogashira Coupling with a Protected Alkyne"]; step2 [label="Deprotection"]; product [label="3-Cyclopropyl-5-ethynyl-1,2-oxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> product; } .dot Caption: Workflow for Sonogashira coupling to introduce the ethynyl group.

Step-by-Step Protocol:

  • Reaction Setup: To a degassed solution of 5-bromo-3-cyclopropyl-1,2-oxazole (1.0 eq) and a terminal alkyne (e.g., ethynyltrimethylsilane) (1.5 eq) in a suitable solvent (e.g., a mixture of water and isopropanol or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃ or triethylamine).[7]

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 60-90°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. The residue can be purified by column chromatography.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).

Biological Evaluation Protocols

Given the diverse biological activities of isoxazole derivatives, a panel of assays targeting different therapeutic areas is recommended for initial screening.

1. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability and is commonly used to screen for cytotoxic compounds.[15][16][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

2. Kinase Inhibition Assay

Many heterocyclic compounds exhibit their anticancer effects by inhibiting protein kinases.[18][19][20]

Step-by-Step Protocol:

  • Assay Setup: In a 384-well plate, add the test compound, a specific kinase, and a suitable substrate in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a defined period.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., using a luminescence-based assay kit).

  • Signal Measurement: Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

3. Cyclooxygenase (COX) Inhibition Assay

Isoxazole derivatives have been reported as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs.[21][22][23][24][25]

Step-by-Step Protocol:

  • Enzyme and Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Detection: Stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for each isoform to assess potency and selectivity.

Conclusion

The 3-cyclopropyl-5-ethynyl-1,2-oxazole scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a prospective analysis of its structure-activity relationships based on existing knowledge of related heterocyclic compounds. The outlined synthetic strategies and biological evaluation protocols offer a clear roadmap for researchers to explore the potential of this exciting chemical space. Through systematic modification of the cyclopropyl and ethynyl moieties, guided by the principles of medicinal chemistry and the experimental data generated, it is anticipated that potent and selective modulators of various biological targets can be discovered.

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